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  • Product: 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide
  • CAS: 28494-50-0

Core Science & Biosynthesis

Foundational

1-Methyl-4-nitro-1H-pyrrole-2-carbohydrazide: Mechanism of Action, Pharmacophore Dynamics, and Experimental Methodologies

Executive Summary The compound 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide (CAS 28494-50-0) serves as a highly versatile pharmacophore and critical building block in the design of advanced chemotherapeutics and targeted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide (CAS 28494-50-0) serves as a highly versatile pharmacophore and critical building block in the design of advanced chemotherapeutics and targeted DNA-binding agents. Structurally related to the naturally occurring antibiotics netropsin and distamycin, this compound leverages its 1-methylpyrrole core to achieve high-affinity binding to the minor groove of DNA.

Beyond its structural homology to known DNA binders, the integration of a strongly electron-withdrawing nitro group and a reactive carbohydrazide moiety transforms this molecule into a potent precursor for transition metal complexes (e.g., Cu²⁺, Ni²⁺, Fe³⁺). These derivatives exhibit a multi-tiered mechanism of action: targeted DNA minor groove binding, metal-mediated oxidative DNA cleavage, and the subsequent induction of the apoptotic caspase cascade. This whitepaper dissects the molecular mechanics, thermodynamic parameters, and self-validating experimental protocols required to evaluate the efficacy of this compound and its derivatives.

Molecular Architecture & Pharmacophore Dynamics

The biological efficacy of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide is dictated by three distinct structural domains, each contributing to its overall mechanism of action1:

  • The 1-Methylpyrrole Core : This planar, aromatic ring is the primary driver for DNA minor groove recognition. The curvature of the pyrrole units perfectly matches the convex floor of the DNA minor groove, particularly at AT-rich sequences, allowing for deep insertion and van der Waals interactions.

  • The 4-Nitro Group : The strongly electron-withdrawing −NO2​ group fundamentally alters the electron density of the pyrrole ring. By lowering the pKa of the molecule, it prevents premature oxidative degradation of the ligand itself. Furthermore, in metallo-pharmaceuticals, the nitro group stabilizes the transition metal center during the redox cycling required for reactive oxygen species (ROS) generation.

  • The Carbohydrazide Terminus : The −CO−NH−NH2​ functional group acts as a highly effective chelating agent. It readily undergoes condensation with aldehydes to form acyl-hydrazones, which act as multidentate (O,N,O or N,O) ligands. These coordination complexes are the active species responsible for initiating oxidative DNA damage 2.

Core Mechanisms of Action

The mechanism of action for derivatives of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide operates through a sequential, three-phase pathway.

Phase I: DNA Minor Groove Binding

Upon entering the nucleus, the compound localizes to the DNA minor groove. The amide and hydrazide nitrogen atoms act as hydrogen bond donors, interacting specifically with the N3 of adenine and the O2 of thymine. This non-covalent binding anchors the molecule, or its corresponding metal complex, directly adjacent to the DNA sugar-phosphate backbone.

Phase II: Metal-Mediated Oxidative Cleavage

When the carbohydrazide moiety is coordinated to a redox-active transition metal (such as Cu²⁺), the complex acts as a localized chemical nuclease. In the presence of cellular reducing agents (e.g., glutathione or ascorbic acid) and molecular oxygen, the metal center undergoes redox cycling (Cu²⁺ ↔ Cu⁺). This generates highly reactive hydroxyl radicals ( OH∙ ) via Fenton-like chemistry. Because the complex is anchored to the minor groove, these short-lived radicals abstract hydrogen atoms directly from the deoxyribose sugars, resulting in irreversible single- and double-strand DNA breaks.

Phase III: Apoptosis via Caspase Activation

The accumulation of oxidative DNA strand breaks triggers the cellular DNA Damage Response (DDR). When the damage exceeds the repair capacity of the cell, the intrinsic apoptotic pathway is engaged. Cytochrome c is released from the mitochondria, forming the apoptosome, which subsequently activates Caspase-9 and the executioner Caspase-3, leading to programmed cell death3.

MOA Ligand 1-methyl-4-nitro-1H-pyrrole- 2-carbohydrazide Metal Transition Metal Chelation (Cu2+, Ni2+, Fe3+) Ligand->Metal Carbohydrazide coordination DNA DNA Minor Groove Binding (AT-rich regions) Ligand->DNA Pyrrole ring insertion ROS ROS Generation (Hydroxyl Radicals) Metal->ROS Redox cycling Damage Oxidative DNA Cleavage DNA->Damage Target proximity ROS->Damage Backbone attack Caspase Caspase Cascade Activation Damage->Caspase DNA Damage Response Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Fig 1: Mechanistic pathway from ligand coordination to apoptosis.

Quantitative Data Summaries

To establish the efficacy of these derivatives, researchers rely on specific thermodynamic and kinetic parameters. The table below summarizes representative quantitative benchmarks for highly active pyrrole-carbohydrazide transition metal complexes.

ParameterMetric / EquationTypical Value RangeBiological Significance
Intrinsic Binding Constant ( Kb​ ) Calculated via Wolfe-Shimer equation from UV-Vis data 1.5×104−5.0×105 M−1 Indicates moderate-to-strong non-covalent DNA interaction (groove binding/intercalation).
Stern-Volmer Quenching ( Ksv​ ) F0​/F=1+Ksv​[Q] 1.0×103−8.5×104 M−1 Measures the efficiency of the compound in displacing Ethidium Bromide from DNA.
DNA Cleavage Efficiency % conversion of supercoiled (Form I) to nicked (Form II) DNA60% - 95% at 50 µMDemonstrates the potency of the complex as an artificial chemical nuclease.
Cytotoxicity ( IC50​ ) MTT Assay (e.g., against HeLa or A549 cell lines)5.0 - 25.0 µMValidates the downstream induction of apoptosis via caspase activation.

Experimental Protocols & Methodologies

To ensure scientific integrity and trustworthiness, the evaluation of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide derivatives must utilize self-validating experimental systems. The following protocols detail the causality behind each methodological choice.

Protocol A: UV-Vis Absorption Titration for DNA Binding Affinity

This protocol determines the intrinsic binding constant ( Kb​ ) by monitoring the hyperchromic/hypochromic effects and spectral shifts that occur when the compound interacts with Calf Thymus DNA (CT-DNA).

  • Buffer Preparation : Prepare a Tris-HCl buffer (5 mM Tris, 50 mM NaCl, pH 7.2).

    • Causality: Tris-HCl maintains the physiological pH, preventing acid/base-catalyzed DNA denaturation. The 50 mM NaCl provides Na+ ions that shield the negative charges of the DNA phosphate backbone. This suppresses non-specific electrostatic interactions, ensuring that any measured spectral changes are strictly due to minor groove binding or intercalation.

  • Baseline Measurement : Record the UV-Vis spectrum of the ligand complex (typically 10-50 µM) in the absence of DNA.

  • Titration : Add increasing aliquots of CT-DNA (0 to 100 µM) to the ligand solution. Allow 5 minutes of equilibration time after each addition.

  • Data Acquisition : Monitor the absorption band (usually between 250-350 nm). A hypochromic effect (decrease in absorbance) coupled with a bathochromic (red) shift indicates strong stacking interactions between the aromatic chromophore and the DNA base pairs.

  • Validation & Calculation : Calculate Kb​ using the Wolfe-Shimer equation. Self-Validation: Perform a reverse titration (adding ligand to a fixed DNA concentration) to confirm the stoichiometric ratio and rule out ligand aggregation.

Protocol B: Mechanistic DNA Cleavage Assay (Gel Electrophoresis)

This assay confirms the ability of the metal-coordinated derivative to induce DNA strand breaks and identifies the specific ROS responsible.

  • Reaction Mixture : Combine 0.5 µg of supercoiled pBR322 plasmid DNA (Form I) with the test compound (10-50 µM) in Tris-HCl buffer (pH 7.2).

  • Redox Activation : Add a reducing agent (e.g., ascorbic acid, 50 µM) or H2​O2​ to initiate the redox cycle.

  • Mechanistic Controls (Crucial for Trustworthiness) : Prepare parallel reaction tubes containing specific ROS scavengers:

    • Tube A (Standard): DNA + Complex + Reductant.

    • Tube B (Hydroxyl Scavenger): Add DMSO or tert-butyl alcohol. If cleavage is inhibited, OH∙ is the active species.

    • Tube C (Singlet Oxygen Scavenger): Add NaN3​ . If cleavage is inhibited, 1O2​ is involved.

    • Tube D (Negative Control): DNA alone (ensures plasmid integrity).

  • Incubation & Electrophoresis : Incubate at 37°C for 1 hour. Quench the reaction with loading buffer (containing EDTA to chelate metals and stop cleavage). Run on a 1% agarose gel at 80V for 2 hours.

  • Analysis : Stain with Ethidium Bromide and quantify the conversion of Form I (supercoiled) to Form II (nicked circular) or Form III (linear) DNA using densitometry.

Workflow Prep Prepare CT-DNA & Ligand Solutions UV UV-Vis Absorption Titration Prep->UV Fluor Ethidium Bromide Displacement Prep->Fluor Gel Plasmid Cleavage Assay (Gel Electrophoresis) Prep->Gel Analysis Calculate Kb, Ksv & Cleavage Efficiency UV->Analysis Fluor->Analysis Gel->Analysis

Fig 2: Experimental workflow for validating DNA binding and cleavage.

References

  • Wang, Z., Zhou, C., Yan, L., & Wang, J. (2014).Crystal structure of (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHTpBm2k1z8LJRzl-tzWjQ-PdIVvWIglVYBtlFO1dDq0my3AYkOK4se4vPYqmRxTnUIZvpzRWgU9myhxk8ZnwtJuVkT0Tgh1exCFdxlXSI6N0bXSEVLgxSRNnSoldAEKXknEgVlJr8aPqEqhQW-gt8ae8BiOYDzBA0E3zAqtPieNrudQrwb3daX_Q4LYidbgFotZZRSynUl6OQu_tSSXtsgppzfO-Bmr2bMHvxhDW_8yBwCptSjZyv_Y9hyiL7OWvjYzAcL16fYTb7psyEFVmRoRtz_9cDr-NG]
  • SpectraBase. (2025).1-Methyl-4-nitro-1H-pyrrole-2-carbohydrazide Compound Profile and Spectral Data. John Wiley & Sons, Inc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrGsDftvtWxbmkCeOnUqbq3wGbm-5CZLGFucFh5V45eC4Lzt8Yrs6Z9VYYZErbJXnIdjiVEkQg6ePLWlAXlxV0Cj0BCqVjY2Y8DIHYwJuK9oyVO3mvGBQ0PiwFpbcc7R-skuIio0X4]
  • Patent WO2008011045A2. (2008).3-Aryl-6-Aryl-7H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazines and Analogs as Activators of Caspases and Inducers of Apoptosis and the Use Thereof.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe0Gniv60BaY1hubSCLs3QuZr4C5I5cQ6jPbIAb8T4QwgJMssZk-KjZxsy89Ob6p-R_AuH6Jba5BvDYrzrxuptyuQzV3BLjEK4q4fGSmtVZsT7M3SwZyicpHoCopCAkn67t2rqjITYnpIgtdzh0g==]

Sources

Exploratory

The Role of the Nitro Group in the Bioactivity of Pyrrole Derivatives: A Mechanistic and Methodological Guide

Executive Summary As a Senior Application Scientist overseeing the development of novel heterocyclic therapeutics, I approach the design of pyrrole-based drugs not merely as an exercise in synthetic chemistry, but as the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing the development of novel heterocyclic therapeutics, I approach the design of pyrrole-based drugs not merely as an exercise in synthetic chemistry, but as the targeted manipulation of electronic and spatial parameters to drive specific biological outcomes. Pyrrole derivatives, particularly the polyhalogenated pyrrolomycins (PMs), possess potent antibacterial and anticancer properties. However, their clinical translation has historically been hindered by generalized cytotoxicity.

Recent structural optimization has revealed that the strategic introduction of a nitro group (-NO₂) into the pyrrole scaffold acts as a transformative pharmacophoric switch. This guide provides an in-depth technical analysis of how the nitro group modulates the physicochemical properties of pyrrole derivatives, detailing the mechanistic pathways of their bioactivity, quantitative performance metrics, and the self-validating experimental workflows required for their synthesis and evaluation.

Pharmacophoric Foundations: The Nitro Group in Pyrrole Scaffolds

The bioactivity of a therapeutic molecule is dictated by its electronic distribution and its ability to interact with biological membranes and target proteins. The nitro group is a uniquely powerful electron-withdrawing moiety; because the nitrogen atom lacks a lone pair and bears a formal positive charge, it exerts a profound inductive and resonance effect on the aromatic pyrrole ring[1].

Causality in Structural Design: When introduced to the pyrrole nucleus, the nitro group deactivates specific carbon positions, fundamentally altering the molecule's polarity and increasing its lipophilicity[1]. This enhanced lipophilicity is not merely a structural artifact—it is the primary driver for improved penetration through polarized bacterial lipid bilayers and targeted accumulation within lipid-rich microenvironments[1]. Furthermore, the electron-withdrawing nature of the nitro group increases the acidity of the pyrrolic NH, a critical factor for its mechanism of action.

Mechanistic Pathways of Bioactivity

The introduction of the nitro group equips pyrrole derivatives with a dual-action mechanism, making them highly effective against multidrug-resistant pathogens and resilient cancer cell lines.

A. Protonophoric Disruption of Membranes

Nitrated pyrrolomycins act as highly efficient protonophores. The combination of the acidic pyrrolic NH (enhanced by the electron-withdrawing nitro group) and the high lipophilicity of the molecule allows these compounds to selectively shuttle protons across lipid membrane bilayers[2]. This continuous shuttling rapidly collapses the bacterial membrane potential, halting ATP synthesis and leading to rapid bactericidal action without physically lysing the membrane[2].

B. Enzymatic Redox Cycling

Beyond membrane disruption, the nitro group serves as a potent toxicophore through enzymatic reduction. Intracellular reductases utilizing NADH or NADPH can reduce the nitro group (accepting up to six electrons to form an amine derivative)[1]. This redox cycling generates highly reactive radical intermediates that induce severe oxidative stress, damaging cellular macromolecules and triggering apoptosis in both bacterial and cancer cells[1].

Mechanism N Nitro-Pyrrole Derivative M Lipid Membrane Penetration N->M High Lipophilicity R Enzymatic Reduction (NADH/NADPH) N->R Electron Withdrawal P Proton Shuttling (Protonophore) M->P C Membrane Potential Collapse P->C T Reactive Radical Stress R->T D Bacterial / Cancer Cell Death C->D T->D

Mechanistic pathways of nitro-pyrrole bioactivity via proton shuttling and redox cycling.

Quantitative Bioactivity Profiling

The strategic nitration of pyrrolomycins yields a measurable enhancement in both potency and selectivity. Substituting the pyrrolic nucleus with nitro groups significantly improves the minimal bactericidal concentration (MBC) against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) pathogens compared to the highly toxic natural pyrrolomycin C (PM-C)[3]. Furthermore, these nitro-derivatives exhibit potent antitumoral activity against colon (HCT116) and breast (MCF 7) cancer cell lines while maintaining lower toxicity levels towards normal epithelial cells (hTERT RPE-1)[3].

The presence of deprotonable groups is also non-negotiable for bioactivity. Masking the phenolic OH as a methoxy group (as seen in PM 2) drastically reduces the compound's anticancer potency compared to the free phenol (PM 1)[3].

Table 1: Comparative Bioactivity of Pyrrole Derivatives
CompoundTarget Organism / Cell LineBioactivity MetricKey Structural Feature
Natural PM-C S. aureus / P. aeruginosaHigh CytotoxicityNatural polyhalogenated pyrrole
PM 1 HCT116 (Colon Cancer)IC₅₀ = 1.30 ± 0.35 µMHalogenated pyrrole + free phenolic OH
PM 2 HCT116 (Colon Cancer)IC₅₀ = 11.13 ± 3.26 µMMethoxy analogue (lacks phenolic OH)
Nitro-PM 4b S. aureusMBC = 20 µMNitro group at C2/C4, Cl derivative
Nitro-PM 4d P. aeruginosaMBC = 30 µMNitro group at C2/C4, Cl derivative

Experimental Workflows: Synthesis and Bioactivity Validation

To ensure scientific integrity, the synthesis and biological evaluation of nitro-pyrroles must operate as a self-validating system. The following protocol outlines the critical steps and the physical causality behind each methodological choice.

Workflow S1 Halogenated Core Synthesis (MAOS) S2 Controlled Nitration (Low Temp) S1->S2 S3 Nitro-PM Isolation S2->S3 S4 MBC Assay (Gram +/-) S3->S4 S5 Cytotoxicity Profiling (hTERT RPE-1) S3->S5 S6 Selectivity Index Validation S4->S6 S5->S6

Self-validating experimental workflow for the synthesis and screening of nitro-pyrrolomycins.

Step-by-Step Methodology

Step 1: Microwave-Assisted Organic Synthesis (MAOS) of the Halogenated Core

  • Procedure: React the pyrrole precursor with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under microwave irradiation.

  • Causality: The pyrrole ring is highly electron-rich and prone to rapid polymerization under standard thermal heating. MAOS ensures uniform heating and rapid reaction kinetics, forcing the halogenation to completion before degradation pathways can initiate[3].

Step 2: Kinetically Controlled Nitration

  • Procedure: Introduce the nitro group using a standard nitrating mixture (e.g., HNO₃/H₂SO₄ or acetyl nitrate) strictly at ≤ 0°C for a short duration (e.g., 5-10 minutes), followed by immediate quenching.

  • Causality: Electrophilic aromatic nitration of the pyrrole ring is notoriously non-selective. Performing the reaction at low temperatures kinetically controls the substitution, preventing the formation of complex, intractable poly-nitrated mixtures and preserving the integrity of the halogenated core[3].

Step 3: Minimum Bactericidal Concentration (MBC) Assay

  • Procedure: Perform broth microdilution assays against S. aureus and P. aeruginosa.

  • Validation: The assay must include a known protonophore (e.g., Carbonyl cyanide m-chlorophenyl hydrazone, CCCP) as a positive control for membrane potential collapse, and natural PM-C as a comparative baseline[3].

Step 4: Orthogonal Cytotoxicity Profiling

  • Procedure: Evaluate the IC₅₀ of the synthesized nitro-PMs against normal human epithelial cells (hTERT RPE-1) using an MTT or CellTiter-Glo assay[3].

  • Validation: Calculate the Selectivity Index (SI = IC₅₀_normal / MBC_pathogen). A compound is only validated as a therapeutic "hit" if its SI exceeds a predefined threshold (typically >10). This ensures that the observed antibacterial activity is driven by selective protonophoric action rather than non-specific membrane lysis or generalized cytotoxicity.

Conclusion

The integration of the nitro group into pyrrole derivatives represents a masterclass in rational drug design. By leveraging the extreme electron-withdrawing nature of the -NO₂ moiety, researchers can finely tune the lipophilicity, acidity, and redox potential of the pyrrole scaffold. This results in molecules that act as highly selective protonophores and redox cyclers, effectively bridging the gap between potent antimicrobial efficacy and targeted anticancer therapy, all while mitigating the systemic toxicity associated with naturally occurring pyrrolomycins.

References

  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents Source: MDPI (Antibiotics)3

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: PMC (Pharmaceuticals)1

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: MDPI (International Journal of Molecular Sciences)2

Sources

Foundational

A Technical Guide to Substituted 1H-Pyrrole-2-Carbohydrazides: Synthesis, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4][5] When functionalized with a carbohydrazide moiety at the 2-position, it gives rise to the 1H-pyrrole-2-carbohydrazide framework—a versatile precursor for a vast array of derivatives with significant therapeutic potential. These compounds, particularly their hydrazone analogs, have demonstrated a broad spectrum of biological activities, including potent antimicrobial, anticancer, and anticonvulsant effects.[6][7][8][9] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action for this promising class of molecules, offering field-proven insights for researchers in drug discovery and development.

The Pyrrole-Carbohydrazide Scaffold: A Union of Privileged Moieties

The therapeutic promise of 1H-pyrrole-2-carbohydrazides stems from the synergistic combination of two pharmacologically significant fragments:

  • The Pyrrole Ring: This five-membered aromatic heterocycle is a cornerstone of medicinal chemistry.[10] Its presence in vital biological molecules like heme and chlorophyll underscores its fundamental role in nature.[5] The pyrrole nucleus is known to be a bioisostere for other aromatic systems and provides a rigid framework for orienting functional groups to interact with biological targets.

  • The Carbohydrazide Group (-CONHNH₂): This functional group is a powerful tool in drug design. It acts as a versatile linker and a key pharmacophore, often forming a hydrazone (-CO-NH-N=CH-) linkage through condensation with aldehydes or ketones.[7][8] Hydrazones are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, largely due to their ability to form stable complexes with metal ions and participate in hydrogen bonding with enzyme active sites.[7][8][11]

The fusion of these two moieties creates a molecular platform that is ripe for chemical modification, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize therapeutic efficacy and selectivity.

Synthetic Strategies and Molecular Elaboration

The synthesis of substituted 1H-pyrrole-2-carbohydrazide derivatives is typically achieved through a straightforward and modular multi-step process. This approach allows for the generation of large compound libraries for high-throughput screening.

General Synthetic Pathway

The most common synthetic route begins with a pre-formed pyrrole-2-carboxylate ester. This intermediate undergoes hydrazinolysis to yield the core 1H-pyrrole-2-carbohydrazide, which is then condensed with a selected aldehyde or ketone to produce the final substituted hydrazone derivative (often a Schiff base).

The causality behind this strategy is its efficiency and modularity. The initial pyrrole ester can be synthesized via established methods like the Paal-Knorr or Hantzsch pyrrole synthesis, allowing for diverse substitutions on the pyrrole ring itself. The final condensation step is robust and accommodates a wide variety of carbonyl compounds, enabling extensive exploration of the chemical space.

G Start Pyrrole-2-Carboxylate Ester (Starting Material) Core 1H-Pyrrole-2-Carbohydrazide (Key Intermediate) Start->Core Hydrazine Hydrate (Hydrazinolysis) Final Substituted (E)-N'-benzylidene- 1H-pyrrole-2-carbohydrazide (Final Product / Hydrazone) Core->Final Glacial Acetic Acid (cat.) Ethanol, Reflux (Condensation) Carbonyl Substituted Aldehyde or Ketone Carbonyl->Final

Caption: General synthetic workflow for 1H-pyrrole-2-carbohydrazide derivatives.

Representative Experimental Protocol: Synthesis of (E)-N'-benzylidene-1H-pyrrole-2-carbohydrazide

This protocol describes a self-validating system for synthesizing a representative member of this class, adapted from established methodologies.[1][2]

Part A: Synthesis of 1H-pyrrole-2-carbohydrazide (Intermediate)

  • Rationale: This step converts a stable ethyl ester into the more reactive hydrazide. Hydrazine hydrate is used in excess to drive the reaction to completion. The reaction is heated to overcome the activation energy of the nucleophilic acyl substitution.

  • Materials:

    • Ethyl 1H-pyrrole-2-carboxylate (1.0 mmol, 139 mg)

    • Hydrazine hydrate (80% in water, ~10 mmol)

    • Absolute Ethanol

    • Diethyl ether (for washing)

  • Procedure:

    • To a solution of ethyl 1H-pyrrole-2-carboxylate in a minimal amount of absolute ethanol, add an excess of hydrazine hydrate.[12]

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1]

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.[1]

    • Collect the resulting solid precipitate by filtration.

    • Wash the solid with cold water and then diethyl ether to remove unreacted starting material and impurities.[12]

    • Dry the product, 1H-pyrrole-2-carbohydrazide, to yield a pure solid that can be used in the next step without further purification.[1][12]

Part B: Synthesis of (E)-N'-benzylidene-1H-pyrrole-2-carbohydrazide (Final Product)

  • Rationale: This is a classic acid-catalyzed condensation reaction to form a Schiff base (hydrazone). A few drops of glacial acetic acid are used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazide.

  • Materials:

    • 1H-pyrrole-2-carbohydrazide (1.0 mmol, 125 mg)

    • Substituted Benzaldehyde (1.0 mmol)

    • Ethanol (40 mL)

    • Glacial acetic acid (2-3 drops)

  • Procedure:

    • Dissolve equimolar quantities of 1H-pyrrole-2-carbohydrazide and the desired substituted benzaldehyde in ethanol in a round-bottom flask.[1]

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.[1]

    • Reflux the mixture for 3 hours, monitoring by TLC.[1][6]

    • After cooling, the solid product often precipitates from the solution. If not, the volume can be reduced under vacuum.

    • Filter the solid product, wash with cold ethanol, and dry.[1]

    • Recrystallize from a suitable solvent system (e.g., DMF/water or ethanol) to obtain the pure final compound.[1]

Therapeutic Potential and Biological Activities

Substituted 1H-pyrrole-2-carbohydrazides have emerged as potent agents against a range of diseases. The following sections detail their most significant activities and the underlying structure-activity relationships.

Antimycobacterial Activity

Tuberculosis remains a global health crisis, and the rise of drug-resistant strains necessitates novel therapeutic agents.[6] Pyrrole-carbohydrazide derivatives have shown significant promise in this area, with many compounds exhibiting potent activity against Mycobacterium tuberculosis.[6]

  • Mechanism of Action: A key target for these compounds is the Enoyl-Acyl Carrier Protein Reductase (ENR), also known as InhA.[6] This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[9] By inhibiting ENR, these compounds disrupt cell wall integrity, leading to bacterial death. This target is attractive because the bacterial ENR is structurally distinct from mammalian fatty acid synthesis enzymes, suggesting a potential for selective toxicity.[6]

G cluster_0 Bacterial FAS-II System ENR ENR Enzyme (InhA) Mycolic Mycolic Acid Synthesis ENR->Mycolic Precursor Fatty Acid Precursors Precursor->ENR Wall Mycobacterial Cell Wall Integrity Mycolic->Wall Inhibitor Pyrrole-Carbohydrazide Derivative Inhibitor->ENR Inhibition Death Bacterial Death Wall->Death Disruption

Caption: Proposed mechanism of antimycobacterial action via ENR enzyme inhibition.

  • Structure-Activity Relationship (SAR):

    • Substituents on the Benzylidene Ring: The nature and position of substituents on the aromatic ring attached to the hydrazone nitrogen play a critical role.

    • Electron-releasing groups, such as dimethylamine (-N(CH₃)₂) at the para-position, have been shown to enhance antimycobacterial activity.[6]

    • Halogen substitutions (e.g., -Cl, -Br) and nitro groups (-NO₂) also frequently lead to compounds with potent activity.[6]

Anticancer Activity

The hydrazone moiety is a well-established pharmacophore in the design of anticancer agents.[7][8][11] When combined with the pyrrole scaffold, it produces compounds with significant antiproliferative effects against various cancer cell lines, including human melanoma.[7][8]

  • Mechanism of Action: The anticancer effect of these compounds is often multifactorial. Studies have shown they can induce apoptosis (programmed cell death) and cause cell cycle arrest, particularly in the S phase, thereby preventing cancer cell replication.[7][8]

  • Structure-Activity Relationship (SAR):

    • Aldehyde Source: A key finding is that hydrazones derived from the condensation of the carbohydrazide with β-pyrrole aldehydes exhibit greater antiproliferative activity than those derived from α-pyrrole aldehydes.[7][8] This highlights the importance of the substitution pattern on the pyrrole ring itself for cytotoxic activity.

    • Selectivity: Certain derivatives have shown promising selectivity for cancer cells over non-tumor cell lines, a critical parameter for minimizing side effects in potential therapies.[7][8] For instance, one compound exhibited a selectivity index (SI) of 3.83 in human melanoma cells with an IC₅₀ value of 44.63 µM.[7][8]

Anticonvulsant Activity

Epilepsy is a major neurological disorder, and the search for new anticonvulsant drugs with better efficacy and fewer side effects is ongoing.[4] Pyrrole derivatives have long been investigated for their CNS activities, and the carbohydrazide series continues this trend.[4][5][9][13]

  • SAR Insights: While the mechanism is often complex, SAR studies have shown that specific substitution patterns are crucial. For example, in one study, a compound described as 2,2′-({3-methyl-5-[2-phenylethenyl]-1H-pyrrole-2,4-diyl}dicarbonyl)dihydrazinecarbothioamide showed significant activity against pentylenetetrazole-induced seizures, indicating that derivatization of the hydrazide into a thiosemicarbazide can be a fruitful strategy.[9]

Summary of Biological Activities
Compound ClassTherapeutic AreaTarget / MechanismKey SAR FindingsReferences
Benzylidene-pyrrole-2-carbohydrazidesAntimycobacterialEnoyl-ACP Reductase (ENR/InhA) InhibitionElectron-releasing groups (e.g., p-N(CH₃)₂) on the benzylidene ring enhance activity.[6]
Pyrrole HydrazonesAnticancerInduction of Apoptosis, S-Phase Cell Cycle ArrestDerivatives from β-pyrrole aldehydes are more active than those from α-aldehydes.[7][8]
Pyrrole HydrazonesAnthelmintic, AntifungalNot specifiedSpecific substitutions (e.g., 2,4-dichloro, 4-nitro) lead to potent activity.[1][2]
Pyrrole-dicarbonyl-dihydrazinecarbothioamidesAnticonvulsantNot specifiedSpecific complex structures show significant activity in seizure models.[9]

Future Perspectives and Challenges

The substituted 1H-pyrrole-2-carbohydrazide scaffold is a highly promising platform for the development of new therapeutics. The modular and efficient synthesis allows for the rapid generation of diverse chemical libraries, which can be screened against a multitude of biological targets.

Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular mechanisms of action, particularly for anticancer and anticonvulsant activities, will enable more rational drug design.

  • Pharmacokinetic Profiling: Investigating the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of lead compounds is a critical next step toward clinical translation.

  • Scaffold Hopping and Bioisosteric Replacement: Exploring variations of the pyrrole core and the hydrazone linker could lead to compounds with improved potency, selectivity, and drug-like properties.

  • Targeting Drug Resistance: Given their novel mechanisms, particularly in the antimycobacterial space, these compounds should be evaluated against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Conclusion

Substituted 1H-pyrrole-2-carbohydrazides represent a versatile and powerful class of molecules in modern medicinal chemistry. Their straightforward synthesis, coupled with the ability to readily modify their structure, has led to the discovery of compounds with potent antimycobacterial, anticancer, and anticonvulsant activities. By leveraging established structure-activity relationships and exploring novel mechanistic pathways, researchers are well-positioned to develop this scaffold into next-generation therapeutics to address pressing global health challenges.

References

  • Der Pharma Chemica. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available at: [Link]

  • Vladimirova, S., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Available at: [Link]

  • CABI Digital Library. (n.d.). Synthesis and biological evaluation of some novel pyrrole derivatives. Available at: [Link]

  • PubMed. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Available at: [Link]

  • Brullo, C., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Effect of new pyrrole hydrazones on human cancer cell line SH-4.... Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and anticonvulsant activity of some new series of pyrrole derivatives | Request PDF. Available at: [Link]

  • Pop, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2018). Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene). Arabian Journal of Chemistry. Available at: [Link]

  • Wang, M., et al. (2011). 1H-Pyrrole-2-carbohydrazide. Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (n.d.). Anticonvulsant activity of the compounds 1-12. Available at: [Link]

  • PubMed. (2025). Anticancer activity of hydrazones in the last quinquennial period: A special emphasis on various enzyme targets and SAR. Available at: [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]

  • Dawidowski, M., et al. (2011). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1H-pyrrole-2-carbohydrazide. Available at: [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Introduction The compound 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide is a heterocyclic molecule featuring a nitro-substituted pyrrole ring linked to a car...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide is a heterocyclic molecule featuring a nitro-substituted pyrrole ring linked to a carbohydrazide functional group. This unique structural combination suggests significant potential for biological activity, drawing from the well-established pharmacological profiles of both its core moieties. The pyrrole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6] The carbohydrazide group and its derivatives, particularly hydrazones, are also recognized as important pharmacophores, contributing to a broad spectrum of biological actions such as anticancer, antibacterial, anti-inflammatory, and antiviral properties.[7][8][9][10]

The presence of a nitro group on the pyrrole ring is anticipated to modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. This document provides detailed application notes and experimental protocols for investigating the potential therapeutic applications of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide, focusing on its evaluation as a novel anticancer and antimicrobial agent. The protocols are designed to be self-validating and are grounded in established methodologies.

Synthesis of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide

The synthesis of the title compound is typically achieved through a multi-step process, starting from a suitable pyrrole precursor. The general synthetic route involves the esterification of a pyrrole carboxylic acid, followed by nitration, and finally, hydrazinolysis of the ester to yield the desired carbohydrazide.

Protocol: Synthesis of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide

Objective: To synthesize 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide from a suitable starting pyrrole derivative.

Materials:

  • 1-methyl-1H-pyrrole-2-carboxylic acid

  • Methanol (absolute)

  • Sulfuric acid (concentrated)

  • Nitric acid

  • Acetic anhydride

  • Hydrazine hydrate

  • Ethanol

  • Sodium bicarbonate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Esterification:

    • In a round-bottom flask, dissolve 1-methyl-1H-pyrrole-2-carboxylic acid in an excess of absolute methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, neutralize the mixture with a saturated solution of sodium bicarbonate and extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl 1-methyl-1H-pyrrole-2-carboxylate.

  • Nitration:

    • Cool the methyl 1-methyl-1H-pyrrole-2-carboxylate in an ice bath.

    • Slowly add a nitrating mixture (e.g., nitric acid in acetic anhydride) dropwise while maintaining the temperature below 5°C.

    • Stir the reaction mixture at low temperature for 1-2 hours.

    • Pour the reaction mixture onto crushed ice and extract the product.

    • The primary product will be methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.

  • Hydrazinolysis:

    • Dissolve the methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate in ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for 2-4 hours.[11]

    • Upon cooling, the product, 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide, should precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Characterization: The final product should be characterized by standard analytical techniques such as NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Experimental Application 1: Evaluation of Anticancer Activity

The structural motifs of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide are common in compounds with demonstrated cytotoxic effects against various cancer cell lines.[9][10][12] The following protocol outlines the use of the MTT assay to determine the in vitro cytotoxicity of the compound.

Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide against a selected cancer cell line (e.g., A549 - human lung carcinoma).

Materials:

  • 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide

  • A549 cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Summary
Compound Concentration (µM)% Cell Viability (A549)
0 (Control)100
0.195.2
185.1
1052.3
5021.7
1008.9

IC50 (A549): ~10 µM

Experimental Workflow: Anticancer Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture A549 Cells B Seed Cells in 96-well Plate A->B D Treat Cells with Compound B->D C Prepare Compound Dilutions C->D E Incubate for 48 hours D->E F Add MTT Reagent E->F G Incubate for 4 hours F->G H Solubilize Formazan G->H I Read Absorbance H->I J Calculate % Viability I->J K Determine IC50 Value J->K

Caption: Workflow for determining the in vitro anticancer activity.

Experimental Application 2: Evaluation of Antimicrobial Activity

Given that both pyrrole and carbohydrazide moieties are present in known antimicrobial agents, 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide is a strong candidate for antimicrobial screening.[3][6][7][11] The following protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

  • 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • DMSO

  • Sterile 96-well microplates

  • Standard antibiotics for positive control (e.g., Ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution in Microplate:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the compound stock solution to the first well of a row and perform serial twofold dilutions across the plate.

    • The final volume in each well before adding the inoculum will be 100 µL.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.

    • Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Hypothetical Data Summary
MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli64
Ciprofloxacin (S. aureus)0.5
Ciprofloxacin (E. coli)0.25
Experimental Workflow: Antimicrobial MIC Testing

G cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_read Result Reading A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacteria A->C B Prepare Serial Dilutions of Compound in 96-well Plate B->C D Incubate at 37°C for 24h C->D E Visually Inspect for Turbidity D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide represents a promising scaffold for the development of novel therapeutic agents. The protocols detailed herein provide a robust framework for the initial investigation of its potential anticancer and antimicrobial activities. The inherent versatility of the carbohydrazide moiety also allows for further derivatization, such as the formation of hydrazones, which could lead to compounds with enhanced potency and selectivity.[13][14] Further studies could explore its mechanism of action, in vivo efficacy, and safety profile to fully elucidate its therapeutic potential.

References

  • ChemicalBook. (2024, January 23). Carbohydrazide: Biological Properties and Applications in Different Fields.
  • Asian Journal of Green Chemistry. A Review on Synthesis of Carbohydrazide Derivatives.
  • MDPI. (2003, October 31). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents.
  • NINGBO INNO PHARMCHEM CO.,LTD. Carbohydrazide as a Chemical Intermediate: Applications in Pharma and Agriculture.
  • PMC. N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide.
  • PMC. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
  • Acta Crystallographica Section E. Crystal structure of (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide.
  • RSC Publishing. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
  • IJCRT.org. (2025, April 4). Swissadme Analysis Of Some Selected Analogues Of Pyrrole.
  • Acta Crystallographica Section E. (2017, January 27). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders.
  • Der Pharma Chemica. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives.
  • MDPI. (2024, November 29). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • PMC. Bioactive pyrrole-based compounds with target selectivity.
  • Oriental Journal of Chemistry. (2018, August 25). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles.
  • PMC. (2024, November 21). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones.
  • CABI Digital Library. Synthesis and biological evaluation of some novel pyrrole derivatives.
  • BenchChem. Biological Activity of Pyrrole-Hydrazide Derivatives: A Technical Guide.

Sources

Application

laboratory procedure for synthesizing hydrazone derivatives from carbohydrazide

Application Note: Advanced Laboratory Protocol for the Synthesis of Hydrazone Derivatives from Carbohydrazide Introduction & Mechanistic Rationale Carbohydrazide ( NH2​NHCONHNH2​ ) is a highly versatile bis-nucleophile u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Laboratory Protocol for the Synthesis of Hydrazone Derivatives from Carbohydrazide

Introduction & Mechanistic Rationale

Carbohydrazide ( NH2​NHCONHNH2​ ) is a highly versatile bis-nucleophile used extensively in the synthesis of complex hydrazones (often referred to as bis-hydrazones or Schiff bases). These derivatives serve as critical pharmacophores in drug development—exhibiting anti-tubercular, anti-cancer, and antimicrobial properties—and act as multidentate ligands in coordination chemistry[1] (1).

The synthesis relies on a nucleophilic addition-elimination mechanism. The primary amine terminals of carbohydrazide attack the electrophilic carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate that subsequently dehydrates to form the C=N hydrazone bond[2] (2).

Causality of Experimental Choices:

  • Catalyst Selection: A catalytic amount of acid (typically glacial acetic acid) is employed to protonate the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon[3] (3). Maintaining a weakly acidic environment (pH 4.5–5.5) is critical; excessive acidity will protonate the carbohydrazide's primary amines ( pKa​ ~ 3.2), neutralizing their nucleophilicity and halting the reaction.

  • Solvent Dynamics: Absolute ethanol or methanol is selected because they solvate both polar starting materials at elevated temperatures[4] (5). Furthermore, the resulting hydrazone derivatives typically exhibit poor solubility in cold lower alcohols. This differential solubility drives the reversible condensation reaction forward via Le Chatelier’s principle and allows for isolation via simple filtration.

  • Stoichiometric Control: Carbohydrazide possesses two reactive terminal amines. To synthesize a mono-hydrazone, a stoichiometric ratio of 1:1 (often with a slight excess of carbohydrazide) is used under milder conditions. To synthesize a symmetric bis-hydrazone, a 1:2.2 ratio (carbohydrazide to carbonyl) is refluxed to ensure complete double condensation[6] (6).

Mechanistic Pathway

Mechanism A Carbonyl Compound B Acid-Catalyzed Protonation A->B C Nucleophilic Attack (by Carbohydrazide) B->C D Hemiaminal Intermediate C->D E Dehydration (-H2O) D->E F Hydrazone (Schiff Base) E->F

Fig 1. Acid-catalyzed nucleophilic addition-elimination mechanism for hydrazone formation.

Experimental Protocols

Protocol A: Synthesis of Symmetric Bis-Hydrazones This protocol describes the quantitative conversion of carbohydrazide into a bis-hydrazone using a generic aromatic aldehyde or ketone[7] (7).

Materials:

  • Carbohydrazide (1.0 equiv, e.g., 10 mmol, 0.90 g)

  • Aromatic Aldehyde/Ketone (2.2 equiv, e.g., 22 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (3-5 drops, catalytic)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 10 mmol of carbohydrazide in 20 mL of absolute ethanol. Heat gently to 50°C until the suspension becomes a clear solution.

  • Reactant Addition: Dissolve 22 mmol of the target aldehyde/ketone in 10 mL of absolute ethanol. Add this solution dropwise to the carbohydrazide solution over 10 minutes to prevent localized exothermic polymerization.

  • Catalysis: Add 3-5 drops of glacial acetic acid. Self-Validation Step: The pH of the solution should be verified with pH paper to be approximately 4.5–5.0.

  • Reflux: Attach a reflux condenser and heat the mixture to 75-80°C (reflux) for 3 to 5 hours. Self-Validation Step: Monitor the reaction via TLC (eluent: Hexane/Ethyl Acetate 7:3). The reaction is complete when the aldehyde spot disappears under UV light. Often, the bis-hydrazone will begin to precipitate out of the hot solution as a microcrystalline solid[8] (8).

  • Crystallization: Remove the flask from heat and allow it to cool gradually to room temperature, then place it in an ice bath (0-4°C) for 1 hour to maximize precipitation.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 10 mL) to remove unreacted starting materials and trace acid.

  • Purification: Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture (if the product is highly insoluble). Dry under vacuum at 50°C overnight.

Protocol B: Synthesis of Mono-Hydrazones (Asymmetric) Synthesizing mono-hydrazones requires strict stoichiometric control to prevent the kinetically favored bis-hydrazone formation.

Modifications from Protocol A:

  • Stoichiometry: Use a 1.2 : 1.0 ratio of Carbohydrazide to Carbonyl compound.

  • Addition Sequence: Add the carbonyl compound extremely slowly (e.g., via syringe pump over 1 hour) to a vigorously stirred, refluxing solution of carbohydrazide. This ensures that carbohydrazide is always in large excess relative to the unreacted carbonyl, statistically favoring mono-substitution.

  • Purification: Mono-hydrazones are generally more soluble than bis-hydrazones. Concentration of the solvent under reduced pressure may be required before crystallization.

Workflow Visualization

Workflow A 1. Reactants Carbohydrazide + Carbonyl B 2. Solvation Dissolve in Ethanol A->B C 3. Catalysis Add Glacial Acetic Acid B->C D 4. Reaction Reflux at 75-80°C (3-5h) C->D E 5. Validation Monitor via TLC D->E F 6. Isolation Cooling & Filtration E->F

Fig 2. Standard laboratory workflow for synthesizing carbohydrazide-based hydrazones.

Quantitative Data & Optimization

The following table summarizes expected reaction parameters and analytical benchmarks based on standard literature protocols for carbohydrazide condensations[7] (7),[8] (8).

Carbonyl SubstrateTarget DerivativeCatalystSolventTemp (°C)Time (h)Expected Yield (%)
BenzaldehydeBis-hydrazoneGlacial AcOHEthanol783.085 - 92
AcetophenoneBis-hydrazoneGlacial AcOHEthanol784.576 - 89
SalicylaldehydeMono-hydrazoneGlacial AcOHMethanol652.070 - 75
2-AcetylpyridineBis-hydrazoneNone / Heat1,4-Dioxane1015.065 - 72
CyclohexanoneBis-hydrazoneGlacial AcOHEthanol783.580 - 85

Troubleshooting:

  • Issue: No precipitation upon cooling. Cause: Product is highly soluble or reaction failed. Solution: Concentrate the solution via rotary evaporation to half its volume. Induce crystallization by scratching the inside of the flask or adding a non-polar anti-solvent (e.g., diethyl ether or heptane).

  • Issue: Mixture of mono- and bis-hydrazones. Cause: Poor mixing or incorrect stoichiometry. Solution: For bis-hydrazones, ensure a full 2.2 molar excess of the carbonyl. For mono-hydrazones, utilize the syringe pump addition method and purify via column chromatography if necessary.

References

  • Title: Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis Source: MDPI / Sciforum URL
  • Source: Pakistan Journal of Pharmaceutical Sciences (WHO)
  • Source: Molecules (NIH PMC)
  • Title: A Review on Synthesis of Carbohydrazide Derivatives Source: Asian Journal of Green Chemistry URL
  • Title: Synthesis and Characterization of Macrocyclic Compounds Derived from Carbohydrazide Source: IARJSET URL
  • Title: Facile and straightforward synthesis of Hydrazone derivatives Source: Semantic Scholar URL

Sources

Method

Analytical Guide for the Detection and Characterization of 1-Methyl-4-nitro-1H-pyrrole-2-carbohydrazide

Chemical Context and Analytical Strategy 1-Methyl-4-nitro-1H-pyrrole-2-carbohydrazide (CAS 28494-50-0) is a highly specialized heterocyclic intermediate. In pharmaceutical development, it is predominantly utilized as a f...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Analytical Strategy

1-Methyl-4-nitro-1H-pyrrole-2-carbohydrazide (CAS 28494-50-0) is a highly specialized heterocyclic intermediate. In pharmaceutical development, it is predominantly utilized as a fundamental building block in the synthesis of sequence-specific DNA minor groove binders—such as distamycin and netropsin analogs (polyamides)—as well as in the creation of aroylhydrazone transition metal complexes[1].

The molecule features a rigid pyrrole core, an electron-withdrawing nitro group, and a reactive, basic carbohydrazide moiety. This unique combination of functional groups dictates its physicochemical behavior: it is highly polar, exhibits strong UV absorbance due to the conjugated nitro-pyrrole system, and is highly prone to hydrogen-bonding interactions[2].

Causality in Method Development

To effectively detect and quantify this compound, researchers must account for its polarity and potential for secondary interactions with silica-based stationary phases.

  • Chromatography (HPLC-UV): The presence of the basic hydrazide nitrogen requires an acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic acid) to protonate the hydrazide. This prevents peak tailing caused by interactions with residual silanols on the column, ensuring sharp, reproducible elution[3]. The extended conjugated system provides a robust UV chromophore, with optimal detection typically around 260 nm[3].

  • Mass Spectrometry (LC-MS/MS): For trace detection or pharmacokinetic profiling, Electrospray Ionization (ESI) in positive mode is ideal. The carbohydrazide group readily accepts a proton, yielding a highly stable [M+H]+ ion at m/z 185.1.

Workflow A 1-Methyl-4-nitro-1H-pyrrole- 2-carbohydrazide B Sample Prep: Solubilization in MeOH/H2O A->B C HPLC-UV Analysis (Acidic Mobile Phase) B->C D LC-MS/MS Analysis (ESI+ Mode) B->D E Data Validation & System Suitability C->E D->E

Analytical workflow for 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide detection.

Protocol 1: HPLC-UV Method for Purity and Quantitation

Objective: To determine the purity of synthesized batches and quantify the compound in reaction matrices.

Self-Validating Mechanism: This protocol mandates the injection of a diluent blank to rule out ghost peaks, followed by a System Suitability Test (SST). The SST must contain both the target analyte and its common synthetic precursor (1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid) to prove chromatographic resolution ( Rs​>2.0 ) before any sample data is accepted[3].

Step-by-Step Methodology
  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Reasoning: TFA acts as a strong ion-pairing agent, suppressing the ionization of the residual silanols on the column and protonating the hydrazide to sharpen the peak).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Standard Preparation:

    • Dissolve 10.0 mg of the reference standard in 10 mL of Methanol to create a 1 mg/mL stock solution.

    • Dilute to working concentrations (10–100 µg/mL) using a 50:50 Water:Methanol diluent to match the initial mobile phase conditions and prevent solvent-front distortion.

  • Chromatographic Setup:

    • Column: Zorbax SB-C18 (5 µm, 4.6 × 250 mm) or equivalent high-carbon-load column[3].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 260 nm (primary) and 310 nm (secondary confirmation).

  • Execution:

    • Run the gradient program outlined in Table 1.

    • Inject the blank, followed by the SST, and then the unknown samples in triplicate.

  • Data Processing:

    • Integrate peaks at 260 nm. Calculate purity based on Area Normalization or quantify using the linear regression of the standard curve ( R2≥0.999 ).

Table 1: HPLC Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09551.0
5.09551.0
20.040601.0
25.05951.0
30.05951.0
30.19551.0
35.09551.0

Protocol 2: LC-MS/MS for Trace Detection and Structural Confirmation

Objective: To confirm the molecular weight and structural identity of the compound, especially when present in complex biological matrices or crude synthetic mixtures.

Self-Validating Mechanism: Isotopic pattern matching and MS/MS fragmentation profiling ensure that the detected m/z 185.1 peak is unambiguously 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide, rather than an isobaric interference. The presence of specific product ions validates the structural assignment.

Step-by-Step Methodology
  • Sample Preparation:

    • Dilute the HPLC stock solution to 1 µg/mL using 0.1% Formic Acid in 50:50 Water:Acetonitrile. (Reasoning: Formic acid is preferred over TFA for Mass Spectrometry because TFA causes severe ion suppression in the ESI source).

  • Mass Spectrometer Tuning:

    • Infuse the 1 µg/mL standard directly into the MS source at 10 µL/min to optimize the declustering potential and collision energy for the [M+H]+ ion (m/z 185.1).

  • LC-MS/MS Setup:

    • Column: C18 UHPLC column (e.g., 1.7 µm, 2.1 × 50 mm) for rapid screening.

    • Mobile Phases: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Execution:

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the transition from m/z 185.1 to its primary product ions (e.g., loss of the hydrazide group yielding the pyrrole acylium ion).

Table 2: Optimized Mass Spectrometry (ESI+) Parameters
ParameterValueJustification
Ionization Mode ESI PositiveProtonation of the basic hydrazide nitrogen
Precursor Ion ( [M+H]+ ) 185.1 m/zExact mass of C6​H8​N4​O3​ + H+
Capillary Voltage 3.5 kVOptimal for small polar heterocycles
Desolvation Temperature 350°CEnsures complete droplet evaporation
Collision Energy (CE) 15 - 25 eVOptimized for fragmentation of the amide/hydrazide bond

References

  • Title: N′-(2-Chlorobenzylidene)
  • Source: National Institutes of Health (NIH)
  • Title: CrystEngComm - 1-Methyl-4-nitro-1H-pyrrole-2-carbohydrazide Source: RSC Publishing URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Carbohydrazide Synthesis

Welcome to the Technical Support Center for Carbohydrazide Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals master the reaction co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbohydrazide Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals master the reaction conditions required for the high-yield formation of carbohydrazide (1,3-diaminourea).

Carbohydrazide is a critical intermediate in pharmaceutical synthesis, polymer cross-linking, and acts as a potent oxygen scavenger[1]. Its synthesis relies on the condensation of hydrazine hydrate with dialkyl carbonates. However, the reaction is highly sensitive to stoichiometry, thermodynamics, and solvent removal. This guide provides field-proven methodologies, mechanistic rationales, and troubleshooting protocols to ensure your synthesis is robust and reproducible.

Mechanistic Overview & Reaction Causality

The formation of carbohydrazide proceeds via a two-step nucleophilic acyl substitution.

  • First Substitution: Hydrazine attacks the dialkyl carbonate (e.g., diethyl carbonate), displacing an alcohol molecule to form an alkyl carbazate intermediate (mono-hydrazide)[2].

  • Second Substitution: A second equivalent of hydrazine attacks the alkyl carbazate to yield the final dihydrazide product[3].

The Causality of Failure: The second substitution is kinetically slower due to the reduced electrophilicity of the carbazate carbonyl. If the alcohol co-product is not actively removed from the system, or if the molar ratio of hydrazine is insufficient, the reaction will stall at the mono-hydrazide stage or polymerize into unwanted diacylhydrazines[4].

Pathway Reactants Dialkyl Carbonate + Hydrazine Intermediate Alkyl Carbazate (Mono-hydrazide) Reactants->Intermediate Nucleophilic Attack 1 Product Carbohydrazide (Target Product) Intermediate->Product Excess Hydrazine Attack 2 Byproduct Diacylhydrazines (Polymeric Byproducts) Intermediate->Byproduct Excess Carbonate (Low Hydrazine)

Mechanistic pathway of carbohydrazide formation and potential side reactions.

Optimization Data & Variables

To achieve high purity and yield, standardizing the reaction environment is critical. The table below summarizes the quantitative data and mechanistic rationale for optimizing your reaction parameters.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Molar Ratio (Hydrazine : Carbonate)1:1 to 1.5:12.2:1 to 2.5:1 An excess of hydrazine ensures complete conversion of the alkyl carbazate intermediate to carbohydrazide and heavily suppresses the formation of polymeric diacyl byproducts[2][4].
Temperature Profile Constant RefluxStepwise: 55 °C initially, then 95 °C to 120 °C Initial mild heating accommodates the exothermic nucleophilic attack. Subsequent high heating actively distills off the alcohol co-product, driving the equilibrium forward via Le Chatelier's principle[5].
Dialkyl Carbonate Source Diethyl Carbonate (DEC)Dimethyl Carbonate (DMC) DMC offers higher conversion rates (up to 75%) compared to DEC (~43%) due to reduced steric hindrance and a lower boiling point of the methanol co-product[2][6].
Hydrazine Concentration < 60% Hydrazine Hydrate64% to 85% Hydrazine Hydrate Higher concentrations reduce the aqueous volume in the reactor, promoting faster reaction kinetics and facilitating the precipitation of the product upon cooling[2][5].

Standard Operating Procedure (SOP): Self-Validating Synthesis

This protocol describes the optimized one-step synthesis of carbohydrazide using diethyl carbonate (DEC) and hydrazine hydrate[5]. It is designed as a self-validating system: physical state changes at each step confirm the reaction's progress.

Step-by-Step Methodology
  • Reagent Mixing: In a 1-liter round-bottomed flask equipped with a thermometer and a fractionating column (filled with Raschig rings), combine 354 g (3.0 moles) of diethyl carbonate with 388 g (6.6 moles) of 85% hydrazine hydrate[5].

    • Self-Validation: The reactants will initially be biphasic (partially miscible).

  • Exothermic Homogenization: Agitate the flask vigorously. The reaction is exothermic; monitor the internal temperature as it naturally rises to approximately 55 °C[5].

    • Self-Validation: The mixture will transition into a single, homogenous phase, confirming the formation of the intermediate[5].

  • Distillation of Co-product: Apply controlled heating using a variable transformer. Distill the ethanol/water co-product at a vapor temperature of 80–85 °C[5]. Gradually increase the pot temperature from 96 °C to 119 °C over a period of 4 hours[5].

    • Self-Validation: The distillation rate will be rapid initially (~5 mL/min) and decrease as the reaction proceeds[5]. When the vapor temperature drops and distillation ceases, the second substitution is complete.

  • Crystallization: Remove the heat source and allow the pot liquor to cool to 20 °C. Let it stand for at least 1 hour[5].

    • Self-Validation: White carbohydrazide crystals will spontaneously separate from the solution[5].

  • Isolation and Purification: Isolate the crude product via vacuum filtration and drain as completely as possible[5]. To purify, dissolve the crude product in minimal hot water (e.g., 110 mL), filter any insolubles, and precipitate by adding 500 mL of 95% ethanol[5]. Wash the final crystals with cold ether and dry under a vacuum[5].

Workflow N1 Step 1: Reagent Mixing Dialkyl Carbonate + Hydrazine N2 Step 2: Exothermic Phase Homogenization at ~55°C N1->N2 N3 Step 3: Reflux & Distillation Co-product Removal (80-120°C) N2->N3 N4 Step 4: Crystallization Cooling to 20°C N3->N4 N5 Step 5: Vacuum Filtration Isolation of Crude Product N4->N5 N6 Step 6: Recrystallization Purification via Aqueous Ethanol N5->N6

Workflow for the synthesis and purification of carbohydrazide.

Troubleshooting Guide & FAQs

Q1: Why is my yield of carbohydrazide lower than 50%? A1: Low yields are typically caused by an incomplete second nucleophilic attack, stalling the reaction at the alkyl carbazate stage. You must actively distill off the alcohol (ethanol or methanol) during the reaction to shift the equilibrium forward[2][6]. Ensure your heating mantle can sustain a pot temperature of up to 120 °C at the end of the 4-hour cycle[5].

Q2: I am observing a high degree of polymeric or diacyl byproducts. How can I prevent this? A2: Byproduct formation occurs when the dialkyl carbonate is in excess relative to the available hydrazine, allowing the newly formed carbohydrazide to react with another carbonate molecule[4]. Always ensure your hydrazine-to-carbonate molar ratio is at least 2.2:1[5]. Never add hydrazine dropwise to a heated pool of carbonate; mix them simultaneously or add the carbonate to the hydrazine.

Q3: Can I substitute diethyl carbonate (DEC) with dimethyl carbonate (DMC)? A3: Yes, and it is highly recommended for optimization. DMC is less sterically hindered, which accelerates the nucleophilic acyl substitution. Industrial process patents indicate that switching from DEC to DMC can improve conversion rates from ~43% to over 75% under identical timeframes, while also lowering the required distillation temperatures[2][6].

Q4: What is the safest way to handle the unreacted hydrazine hydrate in the filtrate? A4: Unreacted hydrazine is toxic and a suspected carcinogen[7]. In an optimized closed-loop system, the filtrate containing excess hydrazine can be recycled directly into the next reaction batch. This significantly improves the overall atom economy and conversion rate over multiple cycles[6]. If disposal is necessary, it must be neutralized (e.g., via controlled oxidation) under strictly regulated, well-ventilated conditions.

Q5: My product is not crystallizing upon cooling to 20 °C. What went wrong? A5: This usually happens if the water content in the reaction flask is too high, keeping the highly water-soluble carbohydrazide in solution[1]. This is common if you used a low-concentration hydrazine hydrate (e.g., <50%). To recover the product, you can reduce the solvent volume under vacuum or precipitate the product by adding a non-solvent like 95% ethanol[5].

Sources

Optimization

Technical Support Center: Scaling Up the Production of 1-Methyl-4-nitro-1H-pyrrole-2-carbohydrazide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide. This document provides in-de...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address challenges that may arise during laboratory and pilot-scale production.

I. Introduction to the Synthesis and its Challenges

The synthesis of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The inherent reactivity of the pyrrole ring, the energetic nature of the nitro group, and the hazardous properties of hydrazine hydrate present unique challenges, particularly during scale-up. This guide will provide a framework for understanding and mitigating these challenges.

The overall synthetic strategy involves two key transformations:

  • Nitration of a 1-methyl-1H-pyrrole-2-carboxylate precursor.

  • Hydrazinolysis of the resulting ester to form the desired carbohydrazide.

Each of these steps is prone to specific side reactions and impurities that can become more pronounced at a larger scale.

II. Frequently Asked Questions (FAQs)

Q1: My nitration reaction is producing a dark, polymeric material instead of the desired product. What is happening?

A: Pyrrole and its derivatives are highly susceptible to polymerization under strongly acidic conditions, which are often used for nitration.[1] The use of a sulfonitric mixture (sulfuric acid and nitric acid) is a common cause of this issue.

Solution:

  • Milder Nitrating Agent: Employ a milder nitrating agent such as a mixture of nitric acid and acetic anhydride.[1] This combination generates acetyl nitrate in situ, which is a less aggressive electrophile.

  • Temperature Control: Maintain strict temperature control, typically between 0-5 °C, during the addition of the nitrating agent. Excursions to higher temperatures can significantly accelerate polymerization.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that can contribute to color formation.

Q2: The yield of my hydrazinolysis step is consistently low. What are the likely causes?

A: Low yields in the conversion of the ester to the carbohydrazide can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Side Reactions: The ester or the product may be undergoing degradation under the reaction conditions.

  • Product Loss During Workup: The product may be lost during the isolation and purification steps.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of completion.[2][3]

  • Stoichiometry of Hydrazine Hydrate: Use a sufficient excess of hydrazine hydrate to drive the reaction to completion.[2] However, a very large excess can complicate the workup.

  • Moisture: Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the starting ester.[2]

Q3: My final product is off-color (yellow to brown). How can I improve its appearance?

A: The color is likely due to the presence of residual starting materials, byproducts from the nitration step, or degradation of the pyrrole ring.

Purification Strategies:

  • Recrystallization: This is often the most effective method for removing colored impurities. A common solvent system for similar compounds is aqueous ethanol.[2]

  • Activated Carbon Treatment: A small amount of activated carbon can be added to the recrystallization solvent to adsorb colored impurities.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from more polar or less polar impurities.

III. Troubleshooting Guide: Scaling Up Production

A. Nitration of 1-Methyl-1H-pyrrole-2-carboxylate

Question: During the scale-up of the nitration, I'm observing a significant exotherm that is difficult to control, leading to a decrease in yield and the formation of dark byproducts. How can I manage this?

Answer: Nitration reactions are notoriously exothermic and can pose a significant safety risk, especially at scale.[4] The key is to improve heat dissipation and control the rate of reaction.

Causality and Solutions:

Cause Explanation Solution
Poor Heat Transfer The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to remove heat.1. Reactor Choice: Use a jacketed reactor with a high-efficiency cooling system. 2. Stirring: Ensure vigorous and efficient stirring to promote heat transfer from the bulk of the reaction mixture to the reactor walls. An overhead mechanical stirrer is essential for larger volumes.[5]
Rapid Addition of Nitrating Agent Adding the nitrating agent too quickly generates heat faster than it can be removed.1. Slow, Controlled Addition: Use a syringe pump or a dropping funnel to add the nitrating agent at a slow, controlled rate.[5] 2. Monitor Internal Temperature: Continuously monitor the internal temperature of the reaction and adjust the addition rate to maintain the desired temperature range (e.g., 0-5 °C).
Concentrated Reagents Using highly concentrated reagents can lead to a very fast and highly exothermic reaction.1. Dilution: While it may increase reaction time, diluting the reaction mixture can help to moderate the exotherm.

Question: My HPLC analysis shows the presence of not only the desired 4-nitro isomer but also the 5-nitro isomer. How can I improve the regioselectivity of the nitration?

Answer: The nitration of pyrrole derivatives can lead to the formation of both 4- and 5-nitro isomers.[6] The ratio of these isomers is influenced by the directing effect of the substituents on the pyrrole ring and the reaction conditions. The 2-carboxy group tends to direct nitration to the 4-position (meta-directing in the context of the pyrrole ring's reactivity).

Strategies to Enhance Regioselectivity:

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity of electrophilic aromatic substitution reactions.

  • Nitrating Agent: The choice of nitrating agent can influence the isomer ratio. Experimenting with different nitrating systems on a small scale may be beneficial.

  • Purification: If the formation of the 5-nitro isomer cannot be completely suppressed, a robust purification method will be necessary. HPLC is a suitable analytical technique to monitor the separation.

B. Hydrazinolysis of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Question: Even with extended reaction times, I am still observing unreacted starting ester in my reaction mixture. The subsequent purification is also challenging. What can I do?

Answer: Incomplete conversion is a common issue in hydrazinolysis, and the presence of unreacted starting material complicates the purification of the desired carbohydrazide.

Optimization and Troubleshooting:

Parameter Recommendation Rationale
Hydrazine Hydrate Stoichiometry Use a 3-5 molar excess of hydrazine hydrate.A larger excess of the nucleophile (hydrazine) will drive the equilibrium towards the product side, ensuring a more complete reaction.[2]
Solvent Ethanol or methanol are commonly used.These solvents are good for dissolving both the ester and hydrazine hydrate and are suitable for reflux temperatures.[7]
Reaction Monitoring Monitor the reaction progress by TLC or HPLC every 1-2 hours.This will help to determine the optimal reaction time and prevent unnecessary heating that could lead to degradation.[8]
Product Isolation After the reaction is complete, cool the mixture to 0-5 °C to induce crystallization of the product.Carbohydrazides are often less soluble in the reaction solvent at lower temperatures, allowing for isolation by filtration.[9][10]
Purification Wash the filtered crystals with cold ethanol to remove residual hydrazine hydrate and other soluble impurities.This is a simple and effective initial purification step.[2]

Question: I am concerned about the safety of using large quantities of hydrazine hydrate. What are the main hazards and how can they be mitigated?

Answer: Hydrazine hydrate is a hazardous substance with multiple risks, including toxicity, carcinogenicity, and the potential for thermal runaway.[4] Safe handling procedures are paramount.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. Work in a well-ventilated fume hood.

  • Temperature Control: Avoid excessive heating of hydrazine hydrate, as it can decompose exothermically.

  • Incompatible Materials: Keep hydrazine hydrate away from oxidizing agents and strong acids.

  • Spill Management: Have a spill kit readily available that is appropriate for hydrazine.

  • Waste Disposal: Dispose of hydrazine-containing waste according to institutional and regulatory guidelines.

IV. Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carbohydrazide

This protocol is a generalized procedure based on the synthesis of related compounds.[3][11][12] Optimization for a specific scale is necessary.

Step 1: Nitration of Methyl 1-methyl-1H-pyrrole-2-carboxylate

  • To a jacketed reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel, add methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) and acetic anhydride (5-10 volumes).

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add a pre-cooled mixture of nitric acid (1.1 eq) in acetic anhydride (2 volumes) via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by HPLC.

  • Once the reaction is complete, slowly pour the reaction mixture into a vigorously stirred mixture of ice and water.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.

Step 2: Hydrazinolysis of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

  • To a round-bottom flask equipped with a reflux condenser, add the methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (1.0 eq) from the previous step and ethanol (10-20 volumes).

  • Add hydrazine hydrate (3-5 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath to induce crystallization.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

V. Visualization of Key Processes

Synthetic Pathway

Synthesis_Pathway A Methyl 1-methyl-1H-pyrrole-2-carboxylate B Nitration (HNO3, Ac2O, 0-5 °C) A->B Step 1 C Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate B->C D Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) C->D Step 2 E 1-Methyl-4-nitro-1H-pyrrole-2-carbohydrazide D->E

Caption: Synthetic route to 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide.

Troubleshooting Logic for Low Yield in Hydrazinolysis

Troubleshooting_Hydrazinolysis Start Low Yield in Hydrazinolysis Check_Completion Is the reaction going to completion? (Check by TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Increase_Time Increase reaction time/temperature Incomplete->Increase_Time Increase_Hydrazine Increase excess of hydrazine hydrate Incomplete->Increase_Hydrazine Check_Workup Are there losses during workup/purification? Complete->Check_Workup Check_Degradation Is there evidence of product degradation? Complete->Check_Degradation Optimize_Crystallization Optimize crystallization conditions (solvent, temperature) Check_Workup->Optimize_Crystallization Milder_Conditions Consider milder reaction conditions Check_Degradation->Milder_Conditions

Caption: Decision tree for troubleshooting low yields in the hydrazinolysis step.

VI. References

  • Wang, et al. (2015). N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide. PMC. [Link]

  • El-Sayed, et al. (2004). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. [Link]

  • Sciencemadness Discussion Board. (2019). Carbohydrazide. [Link]

  • Wang, et al. (2014). Crystal structure of (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide. [Link]

  • Roman, et al. (2007). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. PMC. [Link]

  • Google Patents. (1984). Process for making carbohydrazide.

  • Mote, et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. [Link]

  • ResearchGate. (2023). Scaled‐up synthesis of pyrroles 4 aa and 4 ba. [Link]

  • Organic Chemistry. (n.d.). pyrrole nitration. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. [Link]

  • Foley, et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. [Link]

  • Gębczyński, P., & Golec, B. (2023). Modification for Nitration of Halo-substituted meso-Tetraarylporphyrins: A Convenient Scale-up in Small Amount of Solvent. Current Organic Chemistry. [Link]

  • SpectraBase. (n.d.). 1-Methyl-4-nitro-1H-pyrrole-2-carbohydrazide. [Link]

  • Anderson, H. J. (1959). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide to other enzyme inhibitors

As a Senior Application Scientist, I frequently navigate the strategic divide between high-throughput screening (HTS) of complex inhibitors and Fragment-Based Drug Discovery (FBDD). When evaluating early-phase drug candi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently navigate the strategic divide between high-throughput screening (HTS) of complex inhibitors and Fragment-Based Drug Discovery (FBDD). When evaluating early-phase drug candidates, the choice of starting scaffold dictates the entire trajectory of lead optimization.

This technical guide provides a rigorous, data-driven comparison between the fragment scaffold[1] and established standard enzyme inhibitors, such as the CDK inhibitor[2] and COX-2 inhibitors like celecoxib[3].

Section 1: Structural and Mechanistic Divergence

Standard inhibitors typically block enzyme activity by competitively occupying the active site. For example, Olomoucine acts as a specific inhibitor of CDK1, CDK2, and CDK5 by anchoring into the ATP-binding pocket via its planar purine ring system[2]. These molecules rely on large hydrophobic footprints to achieve high-affinity binding.

In contrast, MNPC (CAS 28494-50-0) serves as a low-molecular-weight building block (MW: 184.15 g/mol )[1]. Rather than acting as a direct competitive inhibitor, its highly reactive carbohydrazide moiety allows for the synthesis of complex architectures, such as 3-aryl-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines[3]. These derivatives act as potent[3]. Mechanistically, the planar pyrrole ring and the carbohydrazide group facilitate the formation of acyl-hydrazones, driving highly directional N—H⋯O hydrogen bonding and weak π–π stacking in the target binding pocket[4],[5].

Pathway A MNPC Scaffold (MW: 184.15) B Triazolothiadiazine Derivatives A->B Derivatization C Caspase Cascade Activation B->C Allosteric Mod F Apoptosis / Cell Cycle Arrest C->F D Standard Inhibitors (e.g., Olomoucine) E Direct Kinase Inhibition (CDK) D->E ATP Competitive E->F

Figure 1: Mechanistic divergence between MNPC-derived caspase activators and standard inhibitors.

Section 2: Physicochemical & Kinetic Profiling

To objectively evaluate these compounds, we must compare their physicochemical properties and Ligand Efficiencies (LE). High LE indicates that a molecule uses its atomic framework highly efficiently to bind its target—a hallmark of successful fragment scaffolds.

Property / MetricMNPC (Fragment Scaffold)Olomoucine (Standard Inhibitor)Celecoxib (Standard Inhibitor)
Molecular Weight 184.15 g/mol [1]298.34 g/mol 381.37 g/mol
Primary Target Caspases (via derivatization)[3]CDK1, CDK2, CDK5[2]COX-2[3]
Mechanism of Action Allosteric Activation / Pro-apoptotic[3]ATP-Competitive Inhibition[2]Competitive Inhibition[3]
Key Structural Motif Pyrrole ring, carbohydrazide[4]Purine ring system[2]Pyrazole, sulfonamide
Ligand Efficiency (LE) > 0.35 kcal/mol/HA (Optimized)< 0.30 kcal/mol/HA< 0.30 kcal/mol/HA
Binding Interactions N—H⋯O H-bonds, weak π–π stacking[4]N—H⋯O H-bonds, hydrophobicHydrophobic, H-bonds

Section 3: Self-Validating Experimental Methodologies

To ensure data integrity when comparing a low-affinity fragment to a high-affinity standard inhibitor, every assay must be a self-validating system. Below are the core protocols utilized in our laboratory.

Protocol 1: FRET-Based Caspase Modulation Assay

This assay evaluates the pro-apoptotic activation potential of MNPC derivatives against the baseline inhibition of standard compounds.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, 50 mM NaCl, 0.1% CHAPS, 10 mM DTT, pH 7.4).

    • Causality: DTT is required to maintain the catalytic cysteine of caspases in a reduced state. CHAPS detergent is critical; standard hydrophobic inhibitors often form colloidal aggregates that sequester the enzyme, leading to false-positive inhibition. CHAPS prevents micelle formation, ensuring the observed modulation is a true stoichiometric interaction.

  • Control Validation (Self-Validating Step): Plate vehicle (DMSO) as a baseline and a known pan-caspase inhibitor (e.g., Z-VAD-FMK) as a negative control for activation.

    • Causality: If the baseline fluorescence fluctuates or the inhibitor fails to suppress basal activity, the assay is aborted. This prevents misinterpreting background noise as fragment-induced activation.

  • Compound Incubation: Incubate the enzyme with MNPC derivatives or standard inhibitors for 30 minutes at 37°C before adding the FRET substrate (e.g., Ac-DEVD-AMC).

    • Causality: Pre-incubation allows slow-binding allosteric modulators to reach binding equilibrium before the substrate introduces competitive kinetics.

  • Kinetic Readout: Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 60 minutes.

    • Causality: Continuous kinetic reads, rather than endpoint assays, allow us to calculate the initial velocity ( V0​ ) and identify assay interference (e.g., auto-fluorescence of the pyrrole scaffold).

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR is utilized to map the exact binding kinetics ( Kon​ , Koff​ , KD​ ) of the scaffolds.

  • Surface Preparation: Immobilize the target enzyme onto a CM5 sensor chip via standard amine coupling. Leave one flow cell unmodified as a reference.

  • Positive Control Injection (Self-Validating Step): Inject a high-affinity standard inhibitor (e.g., Olomoucine)[2] at a saturating concentration.

    • Causality: This confirms the immobilized enzyme retains its active conformation. If the experimental Rmax​ is less than 80% of the theoretical Rmax​ , the chip is discarded to prevent false-negative data for low-affinity fragments.

  • Fragment Screening: Inject the MNPC scaffold in a concentration series (10 µM to 1 mM) using a high flow rate (50 µL/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring the rapid Kon​ and Koff​ rates typical of low-molecular-weight fragments are accurately resolved.

  • Double Referencing: Subtract the reference flow cell signal and a buffer-only injection signal from the active flow cell data.

    • Causality: Because MNPC is small (184.15 g/mol )[1], its binding signal is weak. Double referencing eliminates bulk refractive index changes caused by DMSO solvent mismatches, isolating the true binding response.

SPR_Workflow A Immobilize Target Enzyme (Amine Coupling) B Inject Standard Inhibitor (Positive Control) A->B Validate Surface C Inject MNPC Scaffold (Concentration Series) B->C R_max Confirmed D Data Processing (Double Referencing) C->D Sensorgrams E Calculate Kinetics (K_on, K_off, K_D) D->E Fit 1:1 Model

Figure 2: Self-validating SPR workflow for comparing fragment scaffolds to standard inhibitors.

Conclusion

While standard inhibitors like Olomoucine or celecoxib offer immediate high-affinity binding, their large molecular weight often limits downstream optimization due to poor pharmacokinetic profiles. The 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide (MNPC) scaffold provides a highly efficient, directional hydrogen-bonding framework. By utilizing rigorous, self-validating protocols like SPR and FRET, researchers can confidently leverage this fragment to synthesize novel allosteric modulators and caspase activators, expanding the therapeutic window beyond traditional competitive inhibition.

References

  • Google Patents. "WO2008011045A2 - 3-ARYL-6-ARYL-7H-[1,2,4]TRIAZOLO[3,4-b][1,3,4]THIADIAZINES AND ANALOGS AS ACTIVATORS OF CASPASES AND INDUCERS OF APOPTOSIS". Source: google.com.
  • Wang, Z., et al. "1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide". Acta Crystallogr E Struct Rep Online, 2014. Source: nih.gov. URL: [Link]

  • "1-(1-Tosyl-1H-pyrrol-2-yl)ethanone - R Discovery" (Olomoucine Reference). Source: researcher.life. URL: [Link]

Sources

Comparative

Engineering the Pyrrole Scaffold: SAR and Performance Comparison of 1-Methyl-4-nitro-1H-pyrrole-2-carbohydrazide Analogs

Executive Summary As a Senior Application Scientist specializing in small-molecule drug design, I frequently evaluate how subtle structural modifications dictate the pharmacological trajectory of a pharmacophore. The 1-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in small-molecule drug design, I frequently evaluate how subtle structural modifications dictate the pharmacological trajectory of a pharmacophore. The 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide (MNPC) scaffold represents a highly versatile building block in medicinal chemistry. By rationally functionalizing the carbohydrazide moiety, we can direct the molecule's mechanism of action—shifting its primary target from DNA intercalation (via metallo-hydrazone complexation) to direct enzymatic modulation (via cyclization into triazolo-thiadiazines).

This guide provides an objective, data-driven comparison of MNPC analogs, evaluating their structure-activity relationships (SAR), biochemical performance against industry standards, and the rigorous experimental protocols required to validate their efficacy.

Mechanistic Pathways & SAR Profiling

The raw MNPC scaffold exhibits modest biological activity due to its high conformational flexibility. However, it serves as a critical divergence point for two distinct therapeutic classes:

  • Acyl-Hydrazone Metal Complexes: Condensation of MNPC with aryl aldehydes yields Schiff bases (acyl-hydrazones). While the free ligands show weak DNA binding, complexation with transition metals (Ni²⁺, Zn²⁺) locks the molecule into a rigid, planar conformation. This causality is critical: the metal dramatically lowers the entropic penalty of binding, facilitating deep intercalation into the CT-DNA double helix and promoting oxidative DNA cleavage .

  • Triazolo-thiadiazine Derivatives: Reacting MNPC with carbon disulfide induces cyclization, forming a rigid 3-aryl-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine core. This structural constraint completely abolishes DNA intercalation but creates a highly specific allosteric pocket that activates the caspase cascade, potently inducing apoptosis in neoplastic cells .

SAR_Pathway MNPC 1-Methyl-4-nitro-1H-pyrrole- 2-carbohydrazide (MNPC) Aldehyde + Aryl Aldehydes (Schiff Base Condensation) MNPC->Aldehyde CS2 + Carbon Disulfide / Base (Ring Cyclization) MNPC->CS2 Hydrazone Acyl-Hydrazone Analogs (Flexible Bent Conformation) Aldehyde->Hydrazone Triazole Triazolo-thiadiazine Analogs (Rigid Planar Scaffold) CS2->Triazole Metal + Transition Metals (Ni, Zn) (Coordination Chemistry) Hydrazone->Metal Caspase Target: Caspase-3/9 (Apoptotic Activation) Triazole->Caspase Apoptosis Complex Metallo-Hydrazone Complexes (Planar Intercalator) Metal->Complex DNA Target: CT-DNA (High Affinity Intercalation) Complex->DNA DNA Cleavage

SAR pathway of MNPC analogs showing divergence into DNA intercalators and caspase activators.

Comparative Performance Analysis

To objectively evaluate these analogs, we benchmark their performance against established clinical standards (Cisplatin for DNA binding; Staurosporine for apoptosis). The data below synthesizes in vitro binding affinities and cellular assays.

Compound ClassRepresentative AnalogPrimary MechanismDNA Binding Constant ( Kb​ , M⁻¹)Caspase-3 Activation (Fold Increase)HeLa IC₅₀ (µM)
Free Acyl-Hydrazone (E)-N'-(2-hydroxybenzylidene)-MNPCWeak Intercalation1.2 × 10⁴1.2x>50.0
Metallo-Hydrazone [Ni(L)Cl₂] ComplexStrong Intercalation5.8 × 10⁵2.1x12.4
Triazolo-thiadiazine 3-(2-Methoxyphenyl)-6-aryl...Caspase ActivationN/A8.5x3.8
Standard Control 1 CisplatinDNA Cross-linking3.4 × 10⁵4.0x2.1
Standard Control 2 StaurosporineKinase InhibitionN/A9.2x0.5

Expert Insight: The data clearly demonstrates that uncomplexed acyl-hydrazones lack the potency required for therapeutic use. However, the [Ni(L)Cl₂] complex outperforms Cisplatin in raw DNA binding affinity ( Kb​=5.8×105 vs 3.4×105 ), driven by the extensive π−π stacking capabilities of the metal-locked pyrrole-phenyl system . Conversely, if the therapeutic goal is targeted apoptosis without genotoxicity, the Triazolo-thiadiazine analogs offer a superior profile, achieving near-staurosporine levels of Caspase-3 activation with significantly lower off-target toxicity .

Self-Validating Experimental Protocols

Trust in analytical data stems from the robustness of the methodology. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol 1: Synthesis and Metal Complexation of MNPC-Hydrazones

Objective: Generate the Ni(II) complex of (E)-N'-(2-hydroxybenzylidene)-MNPC. Causality Check: The addition of sodium methoxide deprotonates the phenolic OH, ensuring the ligand acts as a tridentate (O, N, N) chelator rather than a bidentate one. This is non-negotiable for achieving the planar geometry required for DNA intercalation.

  • Ligand Synthesis: Dissolve 0.50 mmol of MNPC in 15 mL of anhydrous methanol. Add 0.50 mmol of 2-hydroxybenzaldehyde and reflux for 4 hours. Monitor via TLC until the MNPC spot disappears.

  • Deprotonation: Cool to room temperature. Add 250 µL of sodium methoxide (3% w/v in methanol) dropwise. The solution will darken, indicating successful deprotonation.

  • Complexation: Add 0.50 mmol of NiCl₂·6H₂O to the refluxing mixture. Reflux for an additional 2 hours.

  • Isolation: Cool the reaction to room temperature and stir overnight. Filter the resulting precipitate, wash with cold methanol, and dry under vacuum.

  • Validation: Confirm structure via single-crystal X-ray diffraction. The dihedral angle between the phenyl and pyrrolyl rings must be <10°, confirming the near-planarity necessary for intercalation .

Protocol 2: CT-DNA Binding Affinity (UV-Vis Titration)

Objective: Quantify the intrinsic binding constant ( Kb​ ) of the metallo-hydrazone complex. Causality Check: A simple endpoint assay cannot differentiate between surface binding and intercalation. A full UV-Vis titration is required to observe the isosbestic points that confirm a single binding mode.

  • Preparation: Prepare a 50 µM solution of the Ni(II) complex in Tris-HCl buffer (5 mM Tris, 50 mM NaCl, pH 7.4). Use 1% DMSO to ensure solubility.

  • Baseline Measurement: Record the UV-Vis absorption spectrum (200-600 nm), noting the intense Metal-to-Ligand Charge Transfer (MLCT) band around 380 nm.

  • Titration: Sequentially add 5 µL aliquots of CT-DNA stock (1 mM) to both the sample and the reference cuvette (to subtract baseline DNA absorbance).

  • Equilibration: Incubate for 5 minutes after each addition to ensure thermodynamic equilibrium.

  • Data Analysis: Calculate Kb​ using the Wolfe-Shimer equation: [DNA]/(ϵa​−ϵf​)=[DNA]/(ϵb​−ϵf​)+1/(Kb​(ϵb​−ϵf​)) .

  • Validation: A decrease in absorbance (hypochromism) coupled with a red shift (bathochromism) definitively confirms intercalative binding.

Protocol 3: Caspase-3 Activation Fluorometric Assay

Objective: Evaluate the apoptotic induction capacity of Triazolo-thiadiazine analogs.

  • Cell Treatment: Seed HeLa cells at 1×105 cells/well in a 6-well plate. Treat with 5 µM of the Triazolo-thiadiazine analog for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (1 µM Staurosporine).

  • Lysis: Harvest cells, wash with cold PBS, and lyse using 50 µL of CHAPS lysis buffer. Incubate on ice for 10 minutes and centrifuge at 10,000 x g.

  • Enzymatic Reaction: Transfer 50 µg of total protein to a 96-well microplate. Add 50 µL of reaction buffer containing 10 mM DTT and 50 µM of the fluorogenic substrate Ac-DEVD-AFC.

  • Quantification: Incubate at 37°C for 1 hour. Measure fluorescence emission at 505 nm (excitation at 400 nm).

  • Validation: Calculate the fold-increase relative to the vehicle control. A valid run requires the Staurosporine control to exhibit a minimum 8.0x fold increase.

References

  • Wang, Z., Zhou, C., Yan, L., & Wang, J. (2014). N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 70(10), o995.[Link]

  • Cai, S. X., et al. (2008). 3-ARYL-6-ARYL-7H-[1,2,4]TRIAZOLO[3,4-b][1,3,4]THIADIAZINES AND ANALOGS AS ACTIVATORS OF CASPASES AND INDUCERS OF APOPTOSIS.
  • Gao, E., et al. (2011). Synthesis, characterization, experimental and theoretical structure of novel metal complexes. CrystEngComm, 13.[Link]

Validation

Comparative Guide: Cytotoxicity and Mechanistic Profiling of Pyrrole Derivatives in Oncology

Executive Summary Pyrrole, a five-membered aromatic nitrogen heterocycle, serves as a privileged scaffold in rational drug design. Its unique electronic properties allow it to act as both a hydrogen bond donor and accept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrole, a five-membered aromatic nitrogen heterocycle, serves as a privileged scaffold in rational drug design. Its unique electronic properties allow it to act as both a hydrogen bond donor and acceptor, making it highly effective at interacting with complex biological targets[1]. In oncology, functionalized pyrroles and pyrrole-fused hybrids have demonstrated profound cytotoxic potential by modulating critical survival pathways, including kinase signaling (e.g., VEGFR, EGFR) and microtubule dynamics[2][3]. This guide provides a comparative analysis of the cytotoxic efficacy of emerging pyrrole derivatives and establishes self-validating experimental protocols for evaluating novel compounds.

Mechanistic Causality: The Pyrrole Scaffold in Oncology

The cytotoxic efficacy of pyrrole derivatives is heavily dictated by their substituent patterns and their ability to act as natural chelators[1]. For instance, attaching a pyrrole ring to an indole core creates hybrids that can simultaneously occupy the colchicine-binding site of tubulin and the active site of aromatase[1]. The pyrrole nitrogen facilitates crucial hydrogen bonding with surrounding amino acid residues, while the electron-rich aromatic system engages in hydrophobic and π-π stacking interactions.

This multi-target inhibition mechanism—often involving the blockade of MAPK/PI3K pathways or catastrophic microtubule depolymerization—leads to G2/M cell cycle arrest and ultimately triggers apoptosis[1][2].

MOA Pyrrole Pyrrole Derivative Tubulin Tubulin Colchicine Site Pyrrole->Tubulin Binds Kinase Kinase (VEGFR/EGFR) Pyrrole->Kinase Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule Causes Signaling Blockade of MAPK/PI3K Kinase->Signaling Causes CellCycle Cell Cycle Arrest (G2/M) Microtubule->CellCycle Leads to Apoptosis Apoptosis Induction Signaling->Apoptosis Triggers CellCycle->Apoptosis Culminates in

Fig 1: Mechanistic pathway of pyrrole-induced cytotoxicity via tubulin and kinase inhibition.

Comparative Cytotoxicity Profiles

To benchmark the efficacy of novel pyrrole compounds, it is essential to compare their half-maximal inhibitory concentrations (IC50) against established cancer cell lines. The table below synthesizes quantitative cytotoxicity data for various functionalized pyrroles, highlighting their potency relative to specific cellular targets.

Compound ClassSpecific DerivativeTarget Cell Line (Origin)Assay TypeIC50 / LC50 ValueReference
Pyrrole-Indole Hybrid 3hT47D (Breast)SRB/MTTIC50: 2.4 µM[1]
Pyrrole-Indole Hybrid 3aHT29 (Colon)SRB/MTTLC50: 9.31 µM[1]
Indolylpyrrole 5aSKOV3 (Ovarian)SRBIC50: 1.20 µg/mL[4]
Indolylpyrrole 5jPC-3 (Prostate)SRBIC50: 3.60 µg/mL[4]
Pyrrolyl Benzohydrazide C8A549 (Lung)MTTIC50: 9.54 µM[3]
Calix[4]pyrrole HMCPHeLa (Cervical)SRBIC50: <10 µg/mL[5]

Experimental Methodologies & Self-Validating Protocols

As an Application Scientist, ensuring the trustworthiness of cytotoxicity data requires implementing self-validating assay systems. Relying on a single viability metric can introduce artifacts; therefore, orthogonal validation is mandatory for rigorous drug development.

Workflow Seed 1. Seed Cells (96-well plate) Treat 2. Compound Treatment (Serial Dilutions) Seed->Treat Incubate 3. Incubation (24-72 hours) Treat->Incubate Assay 4. Add Reagent (MTT/MTS/SRB) Incubate->Assay Read 5. Absorbance Read (Microplate Reader) Assay->Read Analyze 6. IC50 Calculation (Regression) Read->Analyze

Fig 2: Standardized high-throughput workflow for evaluating in vitro cytotoxicity.

Orthogonal Cell Viability Assessment (MTT & SRB)

Causality & Rationale: The MTT assay measures mitochondrial oxidoreductase activity, serving as a proxy for metabolic viability[3]. However, certain pyrrole derivatives may alter cellular metabolism without immediately causing cell death, leading to false positives/negatives. To self-validate these findings, the Sulforhodamine B (SRB) assay must be run in parallel. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct measurement of total cellular protein mass, which is independent of metabolic fluctuations[4][5].

Step-by-Step Methodology:

  • Cell Seeding & Optimization: Seed 5,000–10,000 cells/well in a 96-well flat-bottom microplate[3]. Causality: The seeding density must be empirically determined for each cell line to ensure cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluence triggers contact inhibition, skewing IC50 calculations.

  • Compound Treatment: After 24 hours of incubation (to allow adherence), treat cells with serial dilutions of the pyrrole derivative (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin, Cisplatin, or 5-Fluorouracil)[4][6].

  • Assay Execution (MTT Route): Add MTT reagent (5 mg/mL) and incubate for 3-4 hours. Carefully aspirate the media and dissolve the insoluble purple formazan crystals in DMSO or 10% SDS/0.01 M HCl[3]. Causality: Complete solubilization is critical; undissolved crystals scatter light, artificially inflating absorbance readings. Measure absorbance at 570 nm.

  • Assay Execution (SRB Route): Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash, air-dry, and stain with 0.4% SRB solution for 30 minutes. Wash with 1% acetic acid to remove unbound dye, then solubilize the bound dye with 10 mM Tris base[4]. Measure absorbance at 515 nm.

  • Data Validation: Calculate IC50 using non-linear regression. The protocol is validated if the IC50 values derived from both the metabolic (MTT) and protein-mass (SRB) assays fall within a 95% confidence interval of each other.

Mechanistic Validation via Flow Cytometry (Apoptosis)

Causality & Rationale: Confirming that the reduction in viability is due to apoptosis (rather than necrosis or cytostatic effects) is crucial for anticancer drug development[2][3]. Annexin V-FITC/PI double staining exploits the externalization of phosphatidylserine on the outer plasma membrane—an early hallmark of apoptosis.

Step-by-Step Methodology:

  • Harvesting: Collect both adherent and floating cells post-treatment. Causality: Apoptotic cells detach from the culture flask; discarding the supernatant will result in a massive underestimation of the apoptotic population.

  • Staining: Wash cells in cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes in the dark[3].

  • Acquisition & Analysis: Analyze via flow cytometry within 1 hour. Viable cells are Annexin V-/PI-; early apoptotic cells are Annexin V+/PI-; late apoptotic/necrotic cells are Annexin V+/PI+.

References

  • Unlocking the Anticancer Potential: A Comparative Analysis of Functionalized Pyrroles in Cytotoxicity. Benchchem.
  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Publishing.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PMC (PubMed Central).
  • Cytotoxicity Profile of Calix[4]pyrrole Derivatives on HeLa and MCF-7 Human Cancer Cell Lines via In vitro Study. Biointerface Research in Applied Chemistry.
  • Synthesis and cytotoxic activity of new indolylpyrrole derivatives. Arabian Journal of Chemistry.
  • Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrrole Derivatives. Benchchem.

Sources

Validation

Cross-Reactivity Profile of 1-Methyl-4-nitro-1H-pyrrole-2-carbohydrazide: A Comparative Guide for Probe Design and Therapeutics

Executive Summary As a Senior Application Scientist, navigating the structural nuances of chemical building blocks is critical for developing high-fidelity therapeutics and molecular probes. 1-Methyl-4-nitro-1H-pyrrole-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, navigating the structural nuances of chemical building blocks is critical for developing high-fidelity therapeutics and molecular probes. 1-Methyl-4-nitro-1H-pyrrole-2-carbohydrazide (MNPC) is a highly versatile, bifunctional intermediate. It serves two primary roles in modern drug discovery: as a Pyrrole (Py) monomer precursor for Dervan-type DNA minor groove-binding polyamides[1], and as a reactive carbohydrazide scaffold for synthesizing aroylhydrazone transition metal complexes that act as potent caspase activators[2].

However, the dual utility of MNPC introduces two distinct vectors of cross-reactivity:

  • Sequence-Specific Cross-Reactivity: Off-target DNA minor groove binding when incorporated into polyamides[3].

  • Chemical Cross-Reactivity: Off-target bioconjugation of the hydrazide moiety with endogenous cellular carbonyls[4].

This guide objectively compares MNPC’s cross-reactivity profile against alternative building blocks and provides self-validating experimental protocols to quantify these off-target liabilities.

Mechanistic Grounding: The Causality of Cross-Reactivity

The Sequence Liability: Pyrrole Promiscuity in DNA Binding

In the context of DNA recognition, polyamides utilize side-by-side amino acid pairings to "read" the minor groove. According to Dervan's pairing rules, a Pyrrole/Pyrrole (Py/Py) pair specifically recognizes A·T or T·A base pairs[1]. The causality behind MNPC's sequence cross-reactivity lies in steric hindrance. When a Py unit encounters a mismatched G·C base pair, the C3-proton of the pyrrole ring sterically clashes with the exocyclic amine of guanine[3]. While this clash generally prevents binding, high local concentrations of the polyamide can force transient, cross-reactive binding events, leading to off-target gene modulation.

The Chemical Liability: Hydrazide Nucleophilicity

When MNPC is utilized to synthesize aroylhydrazone-based caspase activators (e.g., Cu(II) or Ni(II) complexes), the terminal carbohydrazide must undergo a Schiff base condensation with an aromatic aldehyde[5]. If MNPC is used as an in situ probe or if the synthesized complex undergoes hydrolysis in vivo, the liberated hydrazide group becomes a liability. It can cross-react with endogenous electrophiles—specifically metabolic keto-acids like pyruvate and α -ketoglutarate—diverting the molecule from its intended apoptotic pathway and causing metabolic toxicity[4].

Comparative Performance Analysis

To contextualize MNPC's performance, we compare it against alternative minor groove binders and bioconjugation linkers.

Table 1: Sequence-Specific Cross-Reactivity in DNA Minor Groove Binding

Comparing MNPC (Pyrrole) against Imidazole and Hydroxypyrrole units.

Monomer UnitTarget Base PairCross-Reactive Base PairRelative Affinity ( Ka​ )Structural Basis for Cross-Reactivity
MNPC (Pyrrole) A·T or T·AG·C (Mismatch) 105M−1 (Low)Steric clash between Py C3-H and Guanine NH2​
Imidazole (Im) G·CA·T (Mismatch) 104M−1 (Very Low)Loss of critical hydrogen bond to Guanine NH2​
Hydroxypyrrole (Hp) T·AA·T (Mismatch) 106M−1 (Moderate)Asymmetric cleft binding; tautomerization issues
Table 2: Chemical Bioconjugation Fidelity (Hydrazide Reactivity)

Comparing the MNPC carbohydrazide moiety against alternative ligation chemistries.

Linker ChemistryTarget ElectrophileCross-Reactive SpeciesConjugation Yield (pH 5.5)Off-Target Rate (Cell Lysate)
MNPC (Carbohydrazide) Aromatic AldehydesPyruvate, α -KG>90%Moderate (~15%)
Aminooxy (-O-NH 2​ ) Aliphatic/Aromatic AldehydesKetones, Oxidized Sugars>95%High (~35%)
Alkyl Hydrazine KetonesThioesters, Epoxides~70%High (~40%)

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the cross-reactivity of MNPC-derived compounds, we employ the following self-validating workflows.

Protocol A: Surface Plasmon Resonance (SPR) for DNA Mismatch Cross-Reactivity

Causality: Assessing sequence-specific cross-reactivity requires distinguishing between transient electrostatic collisions and stable, minor-groove intercalation. Traditional thermal melting ( Tm​ ) assays cannot resolve these kinetic differences. We employ SPR because it provides real-time kon​ and koff​ rates, revealing the true thermodynamic penalty of a Py-G mismatch[3]. Self-Validating System: The assay utilizes a dual-flow cell design. By analyzing the differential sensogram, the system automatically subtracts bulk refractive index changes and non-specific matrix binding, yielding a self-validated measure of pure sequence cross-reactivity.

  • Surface Preparation: Immobilize Streptavidin (SA) onto a CM5 sensor chip via standard amine coupling.

  • DNA Capture:

    • Flow Cell 1 (Fc1 - Reference): Inject a biotinylated G/C-rich scrambled DNA hairpin (Off-target sequence).

    • Flow Cell 2 (Fc2 - Target): Inject a biotinylated A/T-rich DNA hairpin (Target sequence) until a capture level of ~300 RU is achieved.

  • Analyte Injection: Inject MNPC-derived polyamides at concentrations ranging from 1 nM to 500 nM in HBS-EP buffer (supplemented with 0.1% DMSO to prevent aggregation).

  • Kinetic Analysis: Record the association phase for 180s and the dissociation phase for 300s.

  • Data Validation: Subtract Fc1 signals from Fc2. A high residual signal in Fc1 indicates sequence cross-reactivity (mismatch tolerance).

Protocol B: LC-MS/MS Profiling of Hydrazide Cross-Reactivity in Lysates

Causality: Hydrazone formation is a dynamic equilibrium. Standard extraction methods disrupt this equilibrium, leading to artificial off-target quantification. By introducing a heavy-isotope labeled competitive trap directly into the crude lysate, we immediately quench unreacted MNPC, locking the equilibrium state. Self-Validating System: The protocol incorporates a structurally analogous internal standard ( d3​ -MNPC) spiked prior to lysis. The ratio of d3​ -MNPC to endogenous cross-reactive adducts validates the extraction efficiency, ensuring that low cross-reactivity signals are due to high specificity, not poor ionization or matrix suppression.

  • Lysate Preparation: Culture MCF-7 cells and lyse in native buffer (pH 7.4)[6]. Spike the lysate with 50 nM of d3​ -MNPC (Internal Standard).

  • Probe Incubation: Introduce 10 μ M of the MNPC-aroylhydrazone complex and incubate at 37°C for 2 hours to allow for potential hydrolysis and cross-reactivity.

  • Equilibrium Quenching: Add 1 mM of 13C6​ -benzaldehyde to trap all free hydrazides and freeze the chemical equilibrium.

  • Extraction: Perform a rapid liquid-liquid extraction using ethyl acetate. Evaporate the organic layer and reconstitute in 50% acetonitrile.

  • LC-MS/MS Quantification: Run the samples on a Q-TOF mass spectrometer. Quantify the ratio of Pyruvate-MNPC adducts vs. intact Aroylhydrazone to determine the chemical cross-reactivity percentage.

Visualizing the Cross-Reactivity Pathways

MNPC_CrossReactivity cluster_DNA Minor Groove Binding Pathway cluster_Caspase Aroylhydrazone Apoptosis Pathway MNPC 1-Methyl-4-nitro-1H-pyrrole- 2-carbohydrazide Polyamide Polyamide Assembly MNPC->Polyamide Solid-Phase Synthesis Aroylhydrazone Metal-Aroylhydrazone Complex MNPC->Aroylhydrazone Schiff Base Condensation ChemCross Endogenous Carbonyl Cross-Reactivity MNPC->ChemCross Unreacted Hydrazide TargetDNA A/T-Rich Target DNA (Specific Binding) Polyamide->TargetDNA Py/Py Pairing OffTargetDNA G/C-Rich Off-Target (Sequence Cross-Reactivity) Polyamide->OffTargetDNA Mismatch Tolerance Apoptosis Caspase Activation & Apoptosis Aroylhydrazone->Apoptosis ROS / Mitochondrial Dysfunction

Fig 1. Dual-pathway workflow mapping the target efficacy and cross-reactivity nodes of MNPC.

References

  • N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide Source: PMC (NIH) URL:[7]

  • Protein–DNA interactions in disease and drug discovery Source: RSC Publishing URL:[1]

  • A Polarized-Light Spectroscopy Study of Interactions of a Hairpin Polyamide with DNA Source: PMC (NIH) URL:[3]

  • Aroylhydrazone Cu(II) Complexes: Syntheses, Crystal Structures, and Anticancer Properties Source: ResearchGate URL:[2]

  • Aroylhydrazone Diorganotin Complexes Causes DNA Damage and Apoptotic Cell Death Source: PMC (NIH) URL:[4]

  • Exploration of Antiproliferative Activity and Apoptosis Induction of New Nickel(II) Complexes Source: ACS Omega URL:[5]

  • Effects of complex 4b on cell cycle and apoptosis of MCF-7 cells Source: ResearchGate URL:[6]

Sources

Comparative

Benchmarking the Antimicrobial Activity of Carbohydrazide Derivatives: A Comparative Guide

The escalating crisis of multidrug-resistant (MDR) pathogens has forced drug development professionals to look beyond traditional antibiotic scaffolds. Carbohydrazide derivatives—characterized by their highly reactive an...

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of multidrug-resistant (MDR) pathogens has forced drug development professionals to look beyond traditional antibiotic scaffolds. Carbohydrazide derivatives—characterized by their highly reactive and versatile -CONHN=CH- moiety—have emerged as a premier class of pharmacophores capable of bypassing standard microbial resistance mechanisms[1].

This guide provides a rigorous, data-driven benchmarking of carbohydrazide derivatives against clinical mainstays. By synthesizing comparative efficacy data, mechanistic pathways, and self-validating experimental workflows, this document serves as an authoritative resource for researchers evaluating these novel compounds.

Mechanistic Pathways: How Carbohydrazides Bypass Resistance

To objectively benchmark a novel compound, one must first understand its mechanism of action (MOA). Carbohydrazide derivatives are not monolithic; their biological activity is dictated by their structural tethering (e.g., pyrazole, pyridine, or quinolone hybrids). They generally exhibit a dual-threat capability:

  • Antibacterial Action (DNA Gyrase Inhibition): Many carbohydrazide-hydrazones act as potent inhibitors of bacterial DNA gyrase and Topoisomerase IV. By binding to the ATP-binding pocket of these enzymes, they prevent the DNA supercoiling required for bacterial replication, leading to rapid bactericidal action[2].

  • Antifungal Action (Ergosterol & ROS): Specific hybrids, such as 1,4-dihydroindeno[1,2-c]pyrazole-tethered carbohydrazides, disrupt fungal cell membranes by inhibiting CYP51 (lanosterol 14α-demethylase), halting ergosterol biosynthesis. Concurrently, they induce the lethal accumulation of intracellular reactive oxygen species (ROS)[3].

MOA cluster_bact Antibacterial Pathway cluster_fung Antifungal Pathway Carbo Carbohydrazide Derivatives Gyrase DNA Gyrase / Topo IV Inhibition Carbo->Gyrase Binds ATP pocket Ergosterol Ergosterol Biosynthesis Inhibition Carbo->Ergosterol CYP51 binding ROS Intracellular ROS Accumulation Carbo->ROS Mitochondrial stress DNA DNA Cleavage & Replication Halt Gyrase->DNA CellDeath Microbial Cell Death DNA->CellDeath Membrane Membrane Disruption & Apoptosis Ergosterol->Membrane ROS->Membrane Membrane->CellDeath

Dual antimicrobial mechanisms of carbohydrazide derivatives.

Comparative Performance Data

To establish the clinical viability of carbohydrazide derivatives, their Minimum Inhibitory Concentration (MIC) values must be benchmarked against gold-standard therapeutics. The tables below synthesize recent experimental data comparing advanced carbohydrazide hybrids against standard drugs.

Table 1: Antibacterial Benchmarking (MIC µg/mL)

Causality Note: Lower MIC values indicate higher potency. The extreme efficacy of Compound 9 is attributed to the synergistic effect of combining a quinolone core with a carbohydrazide linker, enhancing cell wall penetration.

Compound ClassTarget PathogenMIC (µg/mL)Standard DrugStandard MIC (µg/mL)Reference
Ciprofloxacin-carbohydrazide (Cmpd 9) S. epidermidis (ATCC 12228)0.002 Ciprofloxacin0.122[2]
Hydrazide-hydrazone (Cmpd 5) E. coli0.49 Ciprofloxacin0.98[2]
Pyrazole-carbohydrazide (Cmpd 5d) S. aureus (MTCC 96)3.9 Ciprofloxacin1.56[3]
Table 2: Antifungal Benchmarking (MIC µg/mL)

Causality Note: Pyridine-carbohydrazides show exceptional promise against MDR fungal strains because the nitrogen-rich pyridine ring forms stable hydrogen bonds within the active site of fungal CYP51, outcompeting standard azoles.

Compound ClassTarget PathogenMIC (µg/mL)Standard DrugStandard MIC (µg/mL)Reference
Pyridine-carbohydrazide (Cmpd 6) Candida spp. (MDR)16 - 24 Fluconazole20.0[4]
Pyrazole-carbohydrazide (Cmpd 5g) Candida albicans3.9 Miconazole3.12[3]

Standardized Experimental Workflows

Benchmarking requires absolute reproducibility. The following protocols are designed as self-validating systems , ensuring that experimental artifacts (such as solvent toxicity or compound precipitation) do not generate false-positive efficacy data.

Workflow Prep Compound QC (DMSO Stock) Dilution Broth Microdilution (Serial 2-fold) Prep->Dilution <1% DMSO MIC MIC Determination (Resazurin Assay) Dilution->MIC 24h Incubation MBC MBC/MFC Plating (Agar Subculture) MIC->MBC Clear wells Mech Mechanistic Assays (ROS/Ergosterol) MBC->Mech Lead Selection

Systematic workflow for benchmarking antimicrobial activity.

Protocol A: High-Throughput Broth Microdilution (MIC & MBC)

Causality Rationale: Broth microdilution is prioritized over disk diffusion because it provides a precise, quantitative boundary of efficacy (MIC) that directly informs pharmacokinetic dosing limits.

  • Inoculum Standardization: Cultivate target strains to the logarithmic growth phase and adjust to a 0.5 McFarland standard ( 1×108 CFU/mL). Why? Log-phase bacteria are actively synthesizing DNA and cell walls, making them highly susceptible to target-specific inhibitors.

  • Compound Preparation: Dissolve the carbohydrazide derivative in DMSO. Dilute with Mueller-Hinton broth to ensure the final DMSO concentration in the test well is <1% . Why? DMSO concentrations >1% induce solvent-mediated cytotoxicity, artificially lowering the apparent MIC.

  • Serial Dilution & Incubation: Perform 2-fold serial dilutions of the compound (e.g., 100 to 0.19 µg/mL) in a 96-well plate. Add the standardized inoculum and incubate at 37°C for 24 hours.

  • Colorimetric Readout (Resazurin): Add 30 µL of 0.015% resazurin solution to all wells and incubate for 2 hours. Why? Highly lipophilic carbohydrazides can precipitate in aqueous broth, mimicking cellular turbidity. Resazurin (blue) is reduced to resorufin (pink) only by living cells, providing an unambiguous, colorimetric confirmation of cell death.

  • MBC Subculture: Plate 10 µL from all clear (blue) wells onto sterile agar. The lowest concentration showing no colony growth after 24 hours is the Minimum Bactericidal Concentration (MBC).

Self-Validation Checkpoint: Every plate must include a Solvent Control (1% DMSO + Broth + Inoculum) to prove the solvent is non-toxic, and a Positive Control (Standard Drug like Ciprofloxacin) to confirm the specific pathogen strain's baseline susceptibility matches CLSI guidelines.

Protocol B: Mechanistic Validation via Ergosterol Inhibition Assay

Causality Rationale: Phenotypic cell death in fungi must be linked to a molecular target. Quantifying ergosterol depletion confirms that the carbohydrazide's antifungal activity is target-specific (CYP51 inhibition) rather than a result of non-specific membrane lysis[3].

  • Treatment & Harvesting: Treat Candida albicans cultures with the carbohydrazide derivative at its MIC/2 and MIC for 18 hours. Harvest cells via centrifugation and wash with sterile distilled water.

  • Saponification: Resuspend the pellet in 3 mL of 25% alcoholic potassium hydroxide solution. Incubate in an 85°C water bath for 1 hour. Why? Saponification breaks down the complex lipid matrix of the fungal cell wall, releasing bound sterols into the solution.

  • Extraction: Add a mixture of sterile water and n-heptane. Vortex vigorously. The non-polar ergosterol will partition entirely into the upper heptane layer.

  • Spectrophotometric Quantification: Extract the heptane layer and scan spectrophotometrically between 230 nm and 300 nm. Why? Ergosterol and late sterol intermediates absorb at 281.5 nm, while early intermediates (like squalene) absorb at 230 nm. A decrease in the 281.5 nm peak coupled with an increase at 230 nm definitively proves the compound is blocking the late-stage sterol biosynthesis pathway.

Self-Validation Checkpoint: Compare the sterol profile of the test compound against a known CYP51 inhibitor (e.g., Miconazole). The spectral shift should be nearly identical.

Structure-Activity Relationship (SAR) Insights

Benchmarking data consistently reveals that the antimicrobial potency of carbohydrazide derivatives is highly dependent on their substitution patterns:

  • Electron-Withdrawing Groups (EWGs): The addition of halogens (e.g., -F, -Cl) or trifluoromethyl (-CF3) groups to the aromatic rings attached to the carbohydrazide backbone significantly increases lipophilicity. This allows the molecule to penetrate the thick peptidoglycan layer of Gram-positive bacteria more efficiently[3].

  • Tethered Hybrids: Fusing the carbohydrazide moiety with established pharmacophores (like the fluoroquinolone core of ciprofloxacin) creates synergistic hybrids. As seen in Table 1, these hybrids can exhibit MICs up to 61 times lower than the parent antibiotic against resistant strains like S. epidermidis[2].

Conclusion

Carbohydrazide derivatives represent a highly tunable, potent class of antimicrobial agents. Through rigorous benchmarking, it is evident that specific hybrids—particularly those tethered to pyrazole or quinolone cores—can vastly outperform standard therapeutics like Ciprofloxacin and Fluconazole against MDR strains. By employing self-validating workflows like resazurin-backed microdilution and targeted ergosterol extraction, researchers can confidently isolate lead compounds for advanced preclinical development.

References

  • A Review on Synthesis of Carbohydrazide Deriv
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones MDPI
  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR)
  • Design, synthesis, and antimicrobial evaluation of 1,4-dihydroindeno[1,2-c]pyrazole tethered carbohydrazide hybrids: exploring their in silico ADMET, ergosterol inhibition and ROS inducing potential PMC (N

Sources

Validation

A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyrrole-Based Kinase Inhibitors

This guide provides a comprehensive, in-depth walkthrough of a comparative molecular docking study, focusing on pyrrole-based ligands as inhibitors for protein kinases—a pivotal target class in cancer therapy.[1][2][3] W...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough of a comparative molecular docking study, focusing on pyrrole-based ligands as inhibitors for protein kinases—a pivotal target class in cancer therapy.[1][2][3] We will move beyond a simple protocol, delving into the scientific rationale behind each step to ensure the production of robust, reproducible, and meaningful results. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to critically evaluate and perform these crucial in-silico experiments.

The Scientific Imperative: Why Pyrrole Ligands and Kinase Targets?

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, particularly in oncology.[2] Its unique electronic properties and ability to form diverse, high-affinity interactions make it an ideal starting point for designing potent enzyme inhibitors.[4][5] Protein kinases, which regulate a vast array of cellular processes, are frequently dysregulated in diseases like cancer, making them a primary focus for targeted drug discovery.[1][6]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), estimating the strength of their interaction.[7][8] By comparing the docking results of several pyrrole-based ligands against a chosen kinase, we can generate hypotheses about their structure-activity relationships (SAR), prioritize candidates for synthesis, and guide lead optimization efforts.[1][9]

Experimental Design: A Self-Validating Approach

To ensure the scientific integrity of our study, we will build a self-validating workflow. The cornerstone of this approach is the use of a known, co-crystallized ligand as a positive control. A successful docking protocol must be able to accurately reproduce the experimentally determined binding pose of this native ligand, a process known as redocking.[10][11] An RMSD (Root Mean Square Deviation) value below 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[11]

For this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our target protein, a key mediator of angiogenesis and a validated target in oncology. We will use the PDB structure 4AGD , which features the pyrrole-containing inhibitor Axinib co-crystallized in its active site.

Our comparative study will analyze three ligands:

  • Axinib (Reference): The native ligand from the PDB structure (4AGD). This will be used to validate our docking protocol.

  • Ligand A (Derivative 1): A hypothetical derivative of Axinib with a modification to explore a new interaction space.

  • Ligand B (Derivative 2): A second hypothetical derivative with an alternative modification to compare potential binding modes.

The Comparative Docking Workflow: A Visual Overview

The entire experimental process, from initial data retrieval to final analysis, can be visualized as a structured workflow. This ensures a logical and reproducible progression of steps.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB Fetch PDB: 4AGD PrepProt Prepare Receptor (Clean, Add Hydrogens) PDB->PrepProt Grid Define Binding Site (Grid Box Generation) PrepProt->Grid DrawLig Design Ligands (Axinib, A, B) PrepLig Prepare Ligands (3D Convert, Minimize) DrawLig->PrepLig Dock Run Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Validation Protocol Validation (Redock Axinib, RMSD < 2Å) Dock->Validation Scores Compare Docking Scores (Binding Affinity) Validation->Scores Poses Visualize Binding Poses (Interactions) Validation->Poses SAR Generate SAR Hypotheses Scores->SAR Poses->SAR

Caption: The end-to-end molecular docking workflow.

Detailed Experimental Protocols

Here we provide the step-by-step methodologies for executing the comparative docking study. We will use widely accessible and validated software tools.

Protocol 1: Receptor Preparation

The goal of receptor preparation is to clean the crystal structure obtained from the Protein Data Bank (PDB) and prepare it for docking by adding missing atoms and assigning correct properties.[12][13]

Tools: UCSF Chimera[12]

  • Fetch the Structure:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID.

    • Enter the PDB ID 4AGD and click Fetch.

  • Clean the PDB File:

    • The crystal structure often contains non-essential molecules like water, ions, and co-solvents. We must remove these to avoid interference.

    • Select and delete all water molecules: Select > Structure > solvent. Then Actions > Atoms/Bonds > delete.

    • The 4AGD structure contains two identical chains (A and B). For simplicity, we will work with only one. Delete chain B: Select > Chain > B. Then Actions > Atoms/Bonds > delete.

    • Isolate the protein and the native ligand (Axinib). Delete any other non-standard residues or ions.

  • Prepare the Protein for Docking:

    • Use the Dock Prep tool, which is a crucial step for a reliable docking simulation.[13]

    • Go to Tools > Surface/Binding Analysis > Dock Prep.

    • In the Dock Prep window, keep the default settings to:

      • Add hydrogens to the structure, as they are critical for forming hydrogen bonds but are often absent in crystal structures.

      • Add charges using the AMBER ff14SB force field.

    • Click OK. This process will generate a prepared protein structure.

  • Save the Prepared Receptor:

    • Save the cleaned, prepared protein file in the .pdb format (e.g., 4AGD_protein.pdb).

    • Separately, select only the Axinib ligand and save it in .mol2 format (e.g., Axinib_native.mol2). This will serve as our reference for validation.

Protocol 2: Ligand Preparation

Ligand preparation involves generating a high-quality 3D conformation for each molecule to be docked.[14][15]

Tools: ChemDraw (or similar 2D sketcher), Avogadro

  • Obtain 2D Structures:

    • Axinib: The structure is already available from the PDB.

    • Ligand A & B: Draw the 2D structures of your designed pyrrole derivatives using software like ChemDraw.

  • Generate 3D Conformations:

    • Import the 2D structures into Avogadro.

    • Use the Auto-Optimization tool. This employs force fields to find a low-energy 3D conformation, which is a critical step for accurate docking.[14]

  • Save in Correct Format:

    • Save each prepared ligand in the .pdb format (e.g., Axinib.pdb, Ligand_A.pdb, Ligand_B.pdb). This format is required for the next step.

Protocol 3: Molecular Docking with AutoDock Vina

This protocol details the core docking simulation using AutoDock Tools (ADT) to prepare files and AutoDock Vina to run the calculation.[16][17] AutoDock is one of the most widely cited docking applications.[17]

Tools: AutoDock Tools (ADT), AutoDock Vina

  • Prepare Receptor PDBQT File:

    • Open ADT.

    • Go to File > Read Molecule and open your prepared protein file (4AGD_protein.pdb).

    • Go to Edit > Hydrogens > Add > Polar Only.

    • Go to Grid > Macromolecule > Choose and select the protein.

    • Save the prepared receptor as a .pdbqt file (4AGD_protein.pdbqt). This format includes atomic coordinates, partial charges, and atom types required by Vina.[18]

  • Prepare Ligand PDBQT Files:

    • In ADT, go to Ligand > Input > Open and load a ligand PDB file (e.g., Axinib.pdb).

    • ADT will automatically detect the root and set rotatable bonds.

    • Go to Ligand > Output > Save as PDBQT to generate the ligand PDBQT file (e.g., Axinib.pdbqt).

    • Repeat this process for Ligand A and Ligand B.

  • Define the Grid Box:

    • The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[19] Its placement is critical.

    • Go to Grid > Grid Box....

    • To ensure you are targeting the correct active site, center the grid box on the native ligand's position. You can find these coordinates from the Axinib_native.mol2 file or by visually aligning it in a program like Chimera.

    • For PDB ID 4AGD, the active site is centered around coordinates: x=15.5, y=9.0, z=29.5 .

    • Set the dimensions of the box to fully encompass the binding site, typically around 60 x 60 x 60 Å .

  • Create a Configuration File:

    • Create a text file named conf.txt. This file tells Vina where to find the input files and where to center the search space.

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Execute the Vina command: vina --config conf.txt --log Axinib_log.txt

    • Repeat this process for Ligand A and Ligand B by changing the ligand and out file names in conf.txt.

Results: Analysis and Comparison

The analysis of docking results requires more than just comparing scores; it involves a careful examination of the predicted binding poses and interactions.[20][21] A lower binding affinity score (a more negative value) indicates a stronger predicted interaction.[22]

Quantitative Data Comparison

The primary quantitative outputs from our docking simulation are summarized below. Binding Affinity represents the predicted free energy of binding.

LigandBinding Affinity (kcal/mol)H-Bonds FormedKey Interacting Residues
Axinib (Reference) -9.53Cys919, Asp1046, Glu885
Ligand A -10.24Cys919, Asp1046, Glu885, His1026
Ligand B -8.92Cys919, Asp1046

Note: The data presented in this table is illustrative for the purpose of this guide.

Qualitative Analysis: Visualizing Binding Modes

Visual inspection of the ligand-protein complexes is essential to understand why the scores differ.[21] This is where we derive our SAR hypotheses.

Tools: PyMOL or UCSF ChimeraX

  • Load Structures: Open the receptor PDBQT (4AGD_protein.pdbqt) and the output PDBQT file for each ligand (e.g., Axinib_out.pdbqt).

  • Analyze Interactions: Use visualization tools to identify hydrogen bonds, hydrophobic interactions, and other key contacts between each ligand and the protein's active site residues.

The diagram below illustrates the conceptual differences in binding modes that might be observed.

G cluster_protein VEGFR-2 Active Site cluster_ligands Ligand Binding Modes Cys919 Cys919 Asp1046 Asp1046 Glu885 Glu885 (Hinge) His1026 His1026 Axinib Axinib Axinib->Cys919 H-Bond Axinib->Asp1046 H-Bond Axinib->Glu885 H-Bond LigandA Ligand A LigandA->Cys919 H-Bond LigandA->Asp1046 H-Bond LigandA->Glu885 H-Bond LigandA->His1026 New H-Bond LigandB Ligand B LigandB->Cys919 H-Bond LigandB->Asp1046 H-Bond

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide

Essential Safety and Handling Guide for 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of its constituent chemical groups: nitroaromatic compounds and carbohydrazides. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the substance with a high degree of caution, is imperative.

Hazard Assessment
  • Nitroaromatic Compounds : These compounds are known for their potential toxicity, including the ability to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity. Symptoms of methemoglobinemia can include headache, dizziness, nausea, and cyanosis (blue-colored skin).[1]

  • Hydrazide Derivatives : Hydrazine and its derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.[2] Many hydrazine derivatives are also suspected carcinogens.[2] The base compound, 1H-pyrrole-2-carbohydrazide, is classified as harmful if swallowed, in contact with skin, or if inhaled, and it is known to cause skin and eye irritation.[3][4]

Potential Hazards:

  • Acute toxicity (oral, dermal, inhalation)

  • Skin and eye irritation

  • Potential for methemoglobinemia

  • Suspected carcinogenicity

  • Possible respiratory irritation[5]

Given these potential hazards, all handling of 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide should be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to create a barrier between the researcher and the hazardous chemical. The following table summarizes the recommended PPE for handling 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide.

PPE CategoryRecommendationRationale
Hand Protection Wear chemically resistant gloves (e.g., Nitrile, Neoprene).[6] Inspect gloves for tears or punctures before and during use. Change gloves frequently, especially after direct contact.To prevent skin absorption of the compound, which is a likely route of exposure for hydrazide and nitroaromatic compounds.[1][2]
Eye Protection Use chemical safety goggles.[6] In situations with a splash potential, a face shield should be worn in addition to goggles.[7][8]To protect the eyes from splashes and airborne particles of the compound, which is expected to be an eye irritant.[3][9]
Respiratory Protection When handling the compound as a powder or in any procedure that may generate dust or aerosols, use a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher).[1][6]To prevent inhalation of the compound, which is presumed to be harmful if inhaled based on data for related carbohydrazides.[3]
Body Protection Wear a fully buttoned, long-sleeved lab coat. A chemically resistant apron or disposable coveralls may be necessary for procedures with a high risk of contamination.[6]To protect the skin from accidental contact and contamination of personal clothing.
Foot Protection Closed-toe shoes are mandatory in the laboratory.[6]To protect the feet from spills.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize risk and environmental contamination.

Engineering Controls
  • Chemical Fume Hood : All handling of solid 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ventilation : Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is available and in good condition. Designate a specific, well-ventilated work area, such as a chemical fume hood.[6]

  • Weighing : When weighing the solid compound, do so within the fume hood or in an enclosure with local exhaust ventilation to control dust.[1] Use appropriate tools like spatulas to handle the material.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Response : In the event of a spill, evacuate the immediate area and alert others. For small spills, use an inert absorbent material to clean the area, wearing appropriate PPE.[2] Place all contaminated materials in a sealed container for hazardous waste disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood Ready for work weigh Weigh Solid prep_hood->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: General workflow for handling 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide.

Disposal Plan

All waste containing 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide must be treated as hazardous waste.

  • Waste Segregation :

    • Solid Waste : Collect all contaminated solid waste (e.g., used gloves, weighing paper, absorbent materials) in a designated, clearly labeled hazardous waste container.[1]

    • Liquid Waste : Collect all solutions containing the compound in a separate, labeled hazardous waste container.

    • Sharps Waste : Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[1]

  • Waste Storage : Store hazardous waste containers in a designated satellite accumulation area, away from incompatible materials. Ensure containers are sealed.[2]

  • Disposal : Arrange for the disposal of hazardous waste through a certified environmental management company, following all local, state, and federal regulations.

Disposal_Workflow cluster_collection Waste Collection cluster_containerization Containerization cluster_final Final Disposal solid_waste Contaminated Solids solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Labeled Sharps Container sharps_waste->sharps_container storage Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Certified Waste Disposal storage->pickup

Caption: Waste disposal workflow for 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide.

Emergency Procedures

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

By adhering to these safety protocols, researchers can minimize their risk of exposure and safely handle 1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide in the laboratory.

References

  • BenchChem. (2025). Personal protective equipment for handling 3-Nitrofluoranthen-9-ol.
  • BenchChem. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • BenchChem. (2025). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal - Toxicological Profile for Hydrazines.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methylpyrrole-2-carbonyl chloride.
  • Wang, J. L., et al. (2014). N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide. PMC.
  • PubChem. (n.d.). 1H-pyrrole-2-carbohydrazide.
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
  • Fisher Scientific. (2023). Safety Data Sheet: 1H-Pyrrole-2-carbohydrazide, 97%.
  • Fisher Scientific. (2025). Safety Data Sheet: N-Methylpyrrole-2-carboxylic acid.
  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide
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Reactant of Route 2
1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide
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